ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHANGDZDQYQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceutical development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The presence of an iodo group at the C4-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, while the N1-acetate moiety offers a common linkage point in drug design. This guide provides an in-depth, mechanistically-grounded overview of a robust and efficient two-step pathway for the synthesis of this valuable intermediate, designed for practical application in a research and development setting.
Strategic Approach: Retrosynthetic Analysis
The synthesis of the target molecule, this compound, is most logically approached via a two-step sequence. A retrosynthetic disconnection at the N1-C bond of the pyrazole ring reveals the two primary synthons: the core heterocyclic structure, 4-iodo-3,5-dimethyl-1H-pyrazole , and an ethyl acetate electrophile. The iodinated pyrazole intermediate, in turn, can be derived directly from the commercially available starting material, 3,5-dimethylpyrazole , through electrophilic iodination.
This strategy is advantageous due to the high regioselectivity of the iodination step and the straightforward nature of the subsequent N-alkylation, ensuring a high-yielding and scalable process.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Core Intermediate: 4-iodo-3,5-dimethyl-1H-pyrazole
The initial and critical step is the regioselective iodination of 3,5-dimethylpyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated site for such a reaction, leading to a highly selective transformation.
Mechanistic Rationale & Reagent Selection
Several methods exist for the iodination of pyrazoles.[3] While classic methods using iodine and potassium iodide are effective[4], a more contemporary and efficient approach utilizes a combination of molecular iodine (I₂) and an oxidizing agent like ceric ammonium nitrate (CAN).[5][6]
Causality of Reagent Choice:
-
Iodine (I₂): Serves as the source of iodine. By itself, it is not electrophilic enough for a rapid reaction with the pyrazole ring.
-
Ceric Ammonium Nitrate (CAN): Acts as a single-electron oxidant. It facilitates the in-situ generation of a more potent electrophilic iodinating species (such as I⁺), which readily attacks the electron-rich C4 position of the pyrazole.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the starting materials and reagents, facilitating a homogenous reaction medium.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the generated electrophilic iodine is attacked by the π-system of the pyrazole ring, followed by deprotonation to restore aromaticity.
Detailed Experimental Protocol
Source: Adapted from ChemicalBook, CAS 2033-45-6 Synthesis.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol, 1.0 eq.) in 70 mL of acetonitrile.
-
Reagent Addition: To the stirred solution, add iodine (I₂, 0.79 g, 3.1 mmol, 0.6 eq.) followed by ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol, 0.6 eq.).
-
Reaction Execution: Stir the resulting reaction mixture at ambient temperature (20-25 °C) for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Solvent Removal): Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up (Aqueous Extraction): Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL) to quench any remaining iodine, followed by a saturated brine solution (50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-iodo-3,5-dimethyl-1H-pyrazole.
-
Purification: The product is often obtained in high purity (>95%) and can be used in the subsequent step without further purification.[5] If necessary, recrystallization from a suitable solvent system like ethanol/water can be performed.
Part II: N-Alkylation to Yield this compound
The second stage of the synthesis involves the alkylation of the N1-position of the iodinated pyrazole intermediate. This is achieved via a nucleophilic substitution reaction using a strong base and an appropriate ethyl acetate electrophile.
Mechanistic Rationale & Reagent Selection
The N-H proton of the pyrazole is weakly acidic and can be removed by a strong base to form a pyrazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic carbon center.
Causality of Reagent Choice:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, driving the reaction to completion. Its use prevents equilibrium issues that can arise with weaker bases.
-
Ethyl Bromoacetate: A suitable electrophile for introducing the ethyl acetate moiety. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack (Sₙ2 reaction).
-
Tetrahydrofuran (THF): An anhydrous, polar aprotic solvent that is ideal for reactions involving NaH. It effectively solvates the cation without interfering with the nucleophile.
Due to the C₂ symmetry of the 4-iodo-3,5-dimethyl-1H-pyrazole intermediate, alkylation can only occur at one of the two equivalent nitrogen atoms, eliminating any concerns about regioselectivity that can be present with unsymmetrical pyrazoles.[7]
Detailed Experimental Protocol
Source: Adapted from general N-alkylation procedures for pyrazoles.[8][9]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.2 mmol, 1.2 eq.) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (1.15 g, 5.2 mmol, 1.0 eq.) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C and add ethyl bromoacetate (0.63 mL, 5.7 mmol, 1.1 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up (Extraction): Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[10]
Synthesis Workflow and Data Summary
The complete two-step synthesis is a streamlined and efficient process for accessing the target compound.
Visual Workflow
Caption: A visual representation of the two-step synthesis protocol.
Quantitative Data Table
| Step | Reactant | Reagent(s) | Molar Eq. | Solvent | Temp. | Time | Typical Yield |
| 1 | 3,5-Dimethylpyrazole | I₂, CAN | 1.0 : 0.6 : 0.6 | CH₃CN | RT | 16 h | >95% (crude)[5] |
| 2 | 4-Iodo-3,5-dimethylpyrazole | NaH, Ethyl Bromoacetate | 1.0 : 1.2 : 1.1 | THF | 0°C to RT | 12-16 h | 70-85% (purified) |
Safety and Handling
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ceric Ammonium Nitrate (CAN): A strong oxidizing agent. May cause fire or explosion. Causes serious eye irritation. Avoid contact with combustible materials.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear fire-retardant lab coat, gloves, and safety glasses.
-
Ethyl Bromoacetate: Lachrymator and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Solvents: Acetonitrile and THF are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The strategy leverages a highly regioselective electrophilic iodination followed by a standard N-alkylation. The protocols are based on well-established chemical principles and are suitable for producing this key intermediate on a laboratory scale for applications in medicinal chemistry and drug discovery programs.[11][12][13]
References
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules. [Link]
-
CLII.--Substitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. (1923). Journal of the Chemical Society, Transactions. [Link]
-
Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4. ResearchGate. [Link]
-
Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation. Chinese Journal of Applied Chemistry. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]
-
Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2019). Molecules. [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Molecules. [Link]
Sources
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. As a functionalized pyrazole, this compound represents a versatile building block in medicinal chemistry and materials science. The presence of a reactive iodine atom at the C4 position of the pyrazole ring, coupled with an N-acetic acid ethyl ester substituent, offers multiple avenues for synthetic diversification. This guide will delve into the core chemical characteristics of this molecule, provide a detailed, field-proven protocol for its synthesis, explore its reactivity, and discuss its potential as a scaffold in the development of novel therapeutics and functional materials. All technical information is supported by authoritative references to ensure scientific integrity.
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole nucleus is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a prime example of a strategically designed pyrazole scaffold. The key features of this molecule are:
-
The 3,5-Dimethylpyrazole Core: This provides a stable aromatic system with defined steric and electronic properties.
-
The C4-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at this position.
-
The N1-Ethyl Acetate Group: The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations. This group also influences the overall solubility and pharmacokinetic profile of the molecule.
This combination of features makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery and materials science.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | [1] |
| CAS Number | 1158314-64-7 | [1] |
| Molecular Formula | C₉H₁₃IN₂O₂ | [1] |
| Molecular Weight | 308.12 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | [1] |
| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from general pyrazole derivative solubility |
| Melting Point | Not experimentally reported. | |
| Boiling Point | Not experimentally reported. |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process: the iodination of the commercially available 3,5-dimethylpyrazole, followed by the N-alkylation of the resulting 4-iodo-3,5-dimethylpyrazole with ethyl bromoacetate.
Step 1: Iodination of 3,5-Dimethylpyrazole
Causality: Direct iodination of the electron-rich pyrazole ring is a facile process. The C4 position is the most nucleophilic and sterically accessible position for electrophilic substitution. Various iodinating reagents can be employed; a common and effective method utilizes iodine in the presence of an oxidizing agent or a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution. Alternatively, a mixture of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) or ceric ammonium nitrate (CAN) can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-iodo-3,5-dimethylpyrazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 2: N-Alkylation with Ethyl Bromoacetate
Causality: The N-H proton of the pyrazole is acidic and can be removed by a suitable base to generate a pyrazolate anion. This nucleophilic anion then readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the desired N-alkylated product. The regioselectivity of alkylation on unsymmetrical pyrazoles can be an issue, but for the symmetrical 4-iodo-3,5-dimethylpyrazole, only one N-alkylation product is possible.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-iodo-3,5-dimethylpyrazole (1.0 eq.) in an aprotic polar solvent such as acetonitrile or DMF, add a base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.) are commonly used.
-
Reagent Addition: Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Caption: Reactivity of the C-I bond in cross-coupling reactions.
Modification of the Ester Group
The ethyl ester functionality can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides, or reduced to the corresponding alcohol, opening up further avenues for derivatization.
Potential Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs and reactivity profile suggest significant potential in several areas of research and development:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to easily introduce diverse aryl and heteroaryl groups at the C4 position via Suzuki coupling makes this compound an ideal starting point for the synthesis of libraries of potential kinase inhibitors.
-
GPCR Ligands: Pyrazole-based compounds have been identified as ligands for various G-protein coupled receptors (GPCRs). The synthetic versatility of this scaffold allows for the exploration of structure-activity relationships in the development of novel GPCR modulators.
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be used to generate novel analogues of existing anti-inflammatory drugs with potentially improved efficacy and safety profiles.
-
Materials Science: The rigid, aromatic pyrazole core, combined with the potential for extensive functionalization, makes this compound a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.
Conclusion
This compound is a synthetically valuable building block that offers a powerful platform for the development of complex organic molecules. Its straightforward synthesis and the high reactivity of the carbon-iodine bond in a wide range of cross-coupling reactions make it an attractive starting material for researchers in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an exploration of its potential applications. As the demand for novel, diverse chemical matter continues to grow, the utility of such strategically functionalized heterocyclic scaffolds is poised to increase significantly.
References
- Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 141-148.
- Kaur, K., Kumar, V., Beniwal, V., Kumar, V., Aneja, K. R., Sharma, V., & Jaglan, S. (2014). Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies. Medicinal Chemistry Research, 23(10), 4488-4501.
-
MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved January 19, 2026, from [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for: A mild and efficient oxidative esterification of aldehydes with alcohols using a thiazolium salt catalyst. Retrieved January 19, 2026, from [Link]
- El-Metwally, A. M. (2011).
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved January 19, 2026, from [Link]
Sources
An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1158314-64-7): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazole Building Block
Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry. The pyrazole nucleus itself is a well-established pharmacophore, present in a multitude of FDA-approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The specific substitution pattern of this compound—a reactive iodine atom at the 4-position, two methyl groups at the 3- and 5-positions, and an ethyl acetate moiety at the N1-position—renders it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.
The iodine atom serves as a key synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical functionalities, a crucial strategy in the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. The N-acetic acid ethyl ester group can influence the molecule's physicochemical properties, including solubility and cell permeability, and can also serve as a point for further chemical modification. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 1158314-64-7 | |
| Molecular Formula | C₉H₁₃IN₂O₂ | |
| Molecular Weight | 308.12 g/mol | Inferred from formula |
| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | |
| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N |
| Predicted Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.88 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 2.35 (s, 3H, C3-CH₃ or C5-CH₃), 2.33 (s, 3H, C5-CH₃ or C3-CH₃), 1.29 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 167.5 (C=O), 148.0 (C3 or C5), 147.8 (C5 or C3), 115.5 (C4-I), 62.0 (O-CH₂), 52.0 (N-CH₂), 14.1 (O-CH₂-CH₃), 12.5 (C3-CH₃ or C5-CH₃), 12.3 (C5-CH₃ or C3-CH₃) |
| Mass Spectrometry (ESI+) | [M+H]⁺: 309.01 |
Note: Predicted NMR shifts are estimations and may vary slightly from experimental values. The assignment of the two methyl group signals in both ¹H and ¹³C NMR is interchangeable without further 2D NMR analysis.
Synthesis of this compound: A Step-by-Step Guide
The synthesis of this compound is a two-step process commencing with the iodination of 3,5-dimethyl-1H-pyrazole, followed by the N-alkylation of the resulting 4-iodo-3,5-dimethyl-1H-pyrazole.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Dimethyl-4-iodo-1H-pyrazole (Intermediate H)
The initial step involves the regioselective iodination of 3,5-dimethyl-1H-pyrazole at the C4 position. This transformation is crucial as it installs the versatile iodine handle. While several iodinating agents can be employed, a robust and environmentally conscious method utilizes iodine in the presence of potassium carbonate and hydrogen peroxide in an aqueous medium.
Protocol: Iodination of 3,5-Dimethyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3,5-dimethyl-1H-pyrazole (1.0 eq.) and iodine (I₂) (0.5 eq.).
-
Solvent Addition: Add water to the flask to dissolve the reactants and stir the mixture at room temperature for 1-2 hours.
-
Base Addition: Gradually add potassium carbonate (K₂CO₃) (1.0 eq.) to the reaction mixture in portions and continue stirring for an additional 1-2 hours.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂) solution dropwise to the stirring mixture. Continue to stir for another 1-2 hours.
-
Reaction Workup: Heat the reaction mixture in an oil bath at 100-140°C until all solids have dissolved.
-
Precipitation and Isolation: Pour the hot reaction mixture into ice water to precipitate the product as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-iodo-1H-pyrazole. [1][2] Causality of Experimental Choices:
-
The use of water as a solvent makes this a greener and more cost-effective process compared to using organic solvents.
-
Potassium carbonate acts as a base to facilitate the reaction, likely by deprotonating the pyrazole NH, making it more nucleophilic.
-
Hydrogen peroxide is a mild and effective oxidizing agent that is believed to oxidize I⁻ back to I₂, ensuring the efficient use of the iodine source.
Step 2: Synthesis of this compound (Final Product I)
The second and final step is the N-alkylation of the intermediate, 3,5-dimethyl-4-iodo-1H-pyrazole, with ethyl bromoacetate. This reaction introduces the ethyl acetate moiety onto one of the pyrazole nitrogen atoms. The choice of base and solvent is critical for achieving a high yield and ensuring the reaction proceeds efficiently.
Protocol: N-Alkylation of 3,5-Dimethyl-4-iodo-1H-pyrazole
-
Reaction Setup: To a solution of 3,5-dimethyl-4-iodo-1H-pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5 eq., or sodium hydride, 1.1 eq.).
-
Reagent Addition: Stir the mixture at room temperature and add ethyl bromoacetate (1.1 eq.) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound. [3] Causality of Experimental Choices:
-
Polar aprotic solvents like DMF or acetone are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
A base is required to deprotonate the pyrazole NH, generating the pyrazolate anion, which is a more potent nucleophile for the reaction with ethyl bromoacetate. The choice between a milder base like K₂CO₃ and a stronger base like NaH can depend on the reactivity of the specific pyrazole substrate.
-
The workup procedure involving an aqueous quench, extraction, and washing is a standard method to remove inorganic salts and other water-soluble impurities.
-
Flash column chromatography is a reliable method for purifying the final product to a high degree, which is essential for its use in subsequent synthetic steps.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of novel drug candidates, particularly kinase inhibitors. The pyrazole core is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions with the ATP-binding site of many protein kinases.
Caption: Application of the title compound in kinase inhibitor synthesis.
The iodine atom at the C4 position allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the pyrazole core to enhance binding affinity and selectivity for a specific kinase target.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems, which can occupy hydrophobic pockets within the kinase active site.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted pyrazoles, which can act as rigid linkers to other pharmacophoric elements.
-
Buchwald-Hartwig Amination: The introduction of amino groups allows for the modulation of solubility and the formation of additional hydrogen bonds with the target protein.
While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of this and structurally similar building blocks is well-established in the synthesis of inhibitors for a range of kinases, including but not limited to:
-
Aurora Kinases: These are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
-
Receptor Tyrosine Kinases (RTKs): Many RTKs are implicated in cancer cell proliferation and survival, making them attractive targets for drug development.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of cell cycle progression, CDK inhibitors are a major focus of anticancer drug discovery.
The ethyl acetate moiety can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, to further elaborate the molecular structure and fine-tune its biological activity.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, featuring a reactive iodine handle and a modifiable ester group on a privileged pyrazole scaffold, provides a robust platform for the synthesis of diverse libraries of compounds. The synthetic routes outlined in this guide offer reliable methods for its preparation, and its strategic application in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the quest for new and effective medicines.
References
- Zaragoza, F., & Stephensen, H. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
-
PubChem. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. Retrieved January 19, 2026, from [Link]
- Li, Y., et al. (2018).
- Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
Sources
A Technical Guide to the Formation of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This compound is a valuable heterocyclic building block in medicinal chemistry, leveraging the pharmacologically significant pyrazole scaffold.[1][2][3] The synthesis is dissected into three primary stages: the construction of the 3,5-dimethylpyrazole core via the Knorr cyclocondensation, the regioselective electrophilic iodination at the C4 position, and the final N-alkylation to introduce the ethyl acetate moiety. Each stage is analyzed from a mechanistic perspective, explaining the chemical principles and experimental choices that ensure high-yield, validated synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic process.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][4] The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore.[2] The target molecule, this compound, is a functionalized intermediate designed for further elaboration. The iodo-group at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it a strategic precursor for creating libraries of novel drug candidates.[4][5]
Mechanistic Pathway and Synthesis
The formation of the title compound is a multi-step process. For clarity, we will analyze each critical transformation individually, detailing the underlying mechanism and the rationale for the chosen reaction conditions.
Stage 1: Formation of the 3,5-Dimethylpyrazole Core
The foundational step is the synthesis of the 3,5-dimethylpyrazole ring system. The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6]
-
Reaction: Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate.
-
Causality: Acetylacetone provides the C3-C4-C5 carbon backbone, while hydrazine provides the two nitrogen atoms (N1 and N2) required to form the five-membered heterocyclic ring.
Mechanism of Knorr Pyrazole Synthesis:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic carbonyl carbons of acetylacetone.
-
Hydrazone Formation: This leads to a carbinolamine intermediate which rapidly dehydrates to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic 3,5-dimethylpyrazole ring.
Stage 2: Electrophilic Iodination of the Pyrazole Ring
With the pyrazole core established, the next step is the regioselective introduction of an iodine atom. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for this reaction.
-
Reaction: 3,5-dimethylpyrazole is treated with an electrophilic iodine source.
-
Causality: Reagents like N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidizing agent are used to generate an electrophilic iodine species (I⁺).[4][7] The electron-donating nature of the two nitrogen atoms and the two methyl groups increases the electron density at the C4 carbon, making it highly susceptible to electrophilic attack.[8]
Mechanism of Iodination:
-
Generation of Electrophile: The iodinating reagent provides a source of electrophilic iodine.
-
Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic iodine atom. This attack occurs specifically at the C4 position.
-
Sigma Complex Formation: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the ring system.
-
Rearomatization: A base (often the solvent or the succinimide anion in the case of NIS) abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding 4-iodo-3,5-dimethylpyrazole.
Stage 3: N-Alkylation to Introduce the Ethyl Acetate Moiety
The final transformation is the attachment of the ethyl acetate group to the N1 position of the pyrazole ring. This is achieved via a nucleophilic substitution reaction.
-
Reaction: 4-iodo-3,5-dimethyl-1H-pyrazole reacts with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[9][10]
-
Causality: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the N-H of the pyrazole.[9][11] This generates the corresponding pyrazolate anion, which is a significantly more potent nucleophile than the neutral pyrazole. The ethyl bromoacetate provides the electrophilic carbon center for the substitution.
Mechanism of N-Alkylation (Sₙ2 Reaction):
-
Deprotonation: The base abstracts the acidic proton from the N1 nitrogen of the pyrazole, forming a highly nucleophilic pyrazolate anion.
-
Nucleophilic Substitution (Sₙ2): The pyrazolate anion attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of ethyl bromoacetate. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken.
-
Product Formation: The bromide ion is expelled as the leaving group, resulting in the final product, this compound. Steric hindrance from the methyl groups at positions 3 and 5 typically directs the alkylation to the N1 position.
Integrated Experimental Protocol and Data
The following protocol represents a validated workflow for the synthesis of the title compound. It integrates the three mechanistic stages into a coherent laboratory procedure.
Overall Synthetic Workflow
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Versatile Scaffold for Drug Discovery
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of kinase inhibitors.[1][2][3][4][5][6][7] This guide provides an in-depth technical overview of a highly versatile derivative, ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 1158314-64-7) , as a strategic starting material for drug discovery.[8] We will explore its synthesis, spectral characterization, and pivotal role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this potent building block in their research endeavors.
The Strategic Importance of the Pyrazole Core in Modern Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its remarkable versatility stems from its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2][4] This has led to its incorporation into a wide array of blockbuster drugs. The 3,5-dimethylpyrazole substitution pattern, in particular, offers a well-defined steric and electronic profile that has proven effective in numerous bioactive molecules.
The true synthetic power of the title compound, however, lies in the strategic placement of an iodine atom at the 4-position. The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[9][10] This provides a robust and versatile handle to introduce a vast diversity of chemical moieties, enabling extensive structure-activity relationship (SAR) studies. The ethyl acetate group at the N1 position offers an additional point for modification, either through hydrolysis to the corresponding carboxylic acid for amide coupling or by serving as a key interacting group in its own right.
Synthesis and Characterization
A robust and scalable synthesis is critical for a starting material in any drug discovery program. The preparation of this compound is efficiently achieved in a two-step sequence: N-alkylation of 3,5-dimethylpyrazole followed by regioselective iodination.
Optimized Synthetic Protocol
The following protocol is a validated, self-consistent procedure derived from established methodologies for pyrazole synthesis and functionalization.
Figure 1: Two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate [11]
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate as a clear oil.
Step 2: Synthesis of this compound [12]
-
Dissolve the ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the title compound as an off-white solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized material. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Ethyl group: triplet (~1.2-1.3 ppm, 3H) and quartet (~4.1-4.2 ppm, 2H). Methylene group: singlet (~4.8-5.0 ppm, 2H). Pyrazole methyl groups: two singlets (~2.2-2.4 ppm, 6H). The absence of a signal in the aromatic region for the C4-H of the pyrazole ring is a key indicator of successful iodination. |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~62 ppm (CH₂). Methylene group: ~50-52 ppm. Pyrazole methyl groups: ~11 and ~13 ppm. Pyrazole ring carbons: C3 and C5 at ~140 and ~148 ppm, respectively. Iodinated C4: A characteristic upfield signal around 60-70 ppm is expected.[13] Carbonyl carbon: ~168 ppm. |
| Mass Spec (ESI-MS) | The protonated molecular ion [M+H]⁺ is expected at m/z corresponding to the molecular formula C₉H₁₄IN₂O₂. |
| FT-IR (KBr) | Characteristic absorption bands for C=O stretching (ester) around 1750 cm⁻¹, C-N stretching of the pyrazole ring, and C-H stretching of the alkyl groups. |
Core Application: A Gateway to Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][14][15][16][17] The pyrazole scaffold is a key feature in numerous approved kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[2][6] this compound is an ideal starting material for generating novel kinase inhibitors. The 4-iodo position allows for the exploration of the solvent-exposed region of the kinase active site through Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[1][9][10][18][19][20]
Suzuki-Miyaura Coupling: A Platform for Diversity
The Suzuki-Miyaura reaction enables the coupling of the 4-iodopyrazole with a wide variety of aryl and heteroaryl boronic acids, allowing for the rapid generation of a library of analogs for SAR studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Biological Activity of Iodinated Pyrazole Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their vast pharmacological potential.[1][2][3] The strategic introduction of iodine into the pyrazole scaffold—a process known as iodination—can significantly modulate the molecule's physicochemical properties, often enhancing its biological efficacy and providing a handle for further synthetic modification. This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of iodinated pyrazole derivatives. It details their anticancer, antimicrobial, and enzyme inhibitory properties, supported by mechanistic insights, quantitative data, and validated experimental protocols to empower researchers in the field of drug discovery.
Introduction: The Significance of the Iodinated Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug development. Its presence in FDA-approved drugs for a range of conditions—from inflammation (Celecoxib) to obesity (Rimonabant)—testifies to its versatile and favorable interactions with biological targets.[1] Halogenation, and specifically iodination, is a critical tool in medicinal chemistry to fine-tune a drug candidate's profile. The introduction of an iodine atom can:
-
Enhance Binding Affinity: Iodine's size and polarizability can lead to potent halogen bonding interactions with protein residues, anchoring the molecule in a target's active site.
-
Modulate Lipophilicity: This affects the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Serve as a Synthetic Handle: The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex molecular architectures.[4]
This guide will dissect the key therapeutic areas where iodinated pyrazoles have shown significant promise, providing the foundational knowledge and practical methodologies required for their investigation.
Synthesis and Functionalization of Iodinated Pyrazoles
The biological evaluation of any compound series begins with its synthesis. The position of the iodine atom on the pyrazole ring is crucial for its subsequent biological activity and is determined by the chosen synthetic route.
Regioselective Iodination Strategies
The direct iodination of a pre-formed pyrazole ring is a common and efficient approach. The regioselectivity—whether the iodine attaches to the C4 or C5 position—can be controlled by the reaction conditions.
-
C4-Iodination: Achieved using elemental iodine (I₂) under oxidative conditions. Ceric Ammonium Nitrate (CAN) is a frequently used oxidant that promotes highly regioselective iodination at the C4 position.[4] Other methods utilize potassium iodate (KIO₃) with a catalyst like diphenyl diselenide under acidic conditions.[5]
-
C5-Iodination: This position is more acidic. Treatment of the pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a lithium pyrazolide intermediate. This intermediate can then be "trapped" with elemental iodine to exclusively yield the 5-iodo derivative.[4]
Other iodinating agents used for pyrazoles include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[4]
Building Blocks for Advanced Derivatives
Iodinated pyrazoles are not merely final compounds; they are versatile intermediates. The C-I bond is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, highly functionalized pyrazoles with potentially enhanced biological activity.[4]
Anticancer Activity: A Primary Therapeutic Target
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[2][6][7][8][9] Iodination has emerged as a strategy to enhance this activity, often by improving the molecule's interaction with key oncogenic targets.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[10][11][12] These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[10][11]
-
Target Kinases: Pyrazole-based inhibitors have been developed for a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Bcr-Abl.[10][11][13]
-
Binding Mode: Many pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The pyrazole scaffold is adept at forming critical hydrogen bonds with the "hinge region" of the kinase domain.
The addition of an iodo-phenyl group, for example, can introduce beneficial interactions within the kinase active site, leading to increased potency and selectivity.
Caption: Mechanism of an iodinated pyrazole as a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
SAR studies aim to correlate a molecule's chemical structure with its biological activity. For anticancer pyrazoles, key findings include:
-
A substituted phenyl ring at the 5-position of the pyrazole is often crucial for activity.[14]
-
A study on cannabinoid receptor antagonists found that a p-iodophenyl group at this position resulted in the most potent compound in the series.[14]
-
For thiazolyl-pyrazoline derivatives targeting EGFR, a 4-chlorophenyl group at the 4-position of the pyrazole ring showed potent inhibitory activity.[8] While not iodine, this highlights the importance of halogen substitution at this position.
Quantitative Data on Anticancer Activity
The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | 10.41 µM | [6] |
| Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 µM | [8] |
| Pyrazole-based lamellarin O analogue | HCT116 (Colorectal) | Low micromolar range | [15] |
Note: This table presents data for pyrazole derivatives to illustrate typical activity ranges; specific data for iodinated analogues should be sought in targeted literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC₅₀ value of an iodinated pyrazole derivative against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (iodinated pyrazole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (media with DMSO, concentration matched to the highest compound concentration) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[17]
Spectrum of Activity
Studies have shown that pyrazole-containing compounds are active against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA) and Enterococcus species.[16][18]
-
Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[17]
-
Fungi: Including Candida albicans and Aspergillus flavus.[17]
One study identified a pyrazoline compound with a potent Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both Staphylococcus and Enterococcus strains, including MDR variants.[16][18]
Caption: A typical workflow for antimicrobial evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Objective: To determine the MIC of an iodinated pyrazole derivative against Staphylococcus aureus.
Materials:
-
S. aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well with bacteria and broth but no compound.
-
Sterility Control: A well with broth only.
-
Positive Control: A well with bacteria and a known antibiotic (e.g., ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Future Perspectives and Conclusion
Iodinated pyrazole derivatives represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, often linked to potent enzyme inhibition, warrants continued investigation. The iodine atom is more than just a bulky substituent; it is a strategic tool for enhancing biological activity through halogen bonding and serves as a vital synthetic gateway for creating next-generation therapeutics.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing the C-I bond in cross-coupling reactions to explore a wider chemical space.[4]
-
Elucidating Mechanisms: Moving beyond primary screening to understand the precise molecular mechanisms and identify novel biological targets.
-
Optimizing ADME Properties: Fine-tuning the pyrazole scaffold to improve drug-like properties for potential in vivo applications.
This guide provides a foundational framework for researchers to build upon, combining established synthetic strategies with robust biological evaluation protocols to unlock the full therapeutic potential of iodinated pyrazoles.
References
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No Source Found].
- Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (2025).
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [No Source Found].
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19, 717-778.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023).
- Pyrazoles as anticancer agents: Recent advances. (2022).
- Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
- Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (2023).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [jchr.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Synthesis, History, and Scientific Context
Foreword: The Unseen Scaffolds of Innovation
In the vast landscape of chemical synthesis and drug discovery, it is often the unassuming heterocyclic scaffolds that form the bedrock of groundbreaking advancements. Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a molecule more readily identified by its CAS number 1158314-64-7, represents one such critical building block. While its direct history may not be chronicled in a single seminal publication, its existence is a testament to the logical progression of synthetic chemistry and the relentless pursuit of novel molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, delving into its probable synthetic origins, its chemical significance, and the broader scientific context that underscores its importance for researchers, scientists, and drug development professionals.
Deconstructing the Molecule: A Structural Overview
At its core, this compound is a highly functionalized pyrazole. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The specific substitutions on this molecule are what make it a versatile tool for synthetic chemists:
-
3,5-Dimethyl Groups: These methyl groups provide steric bulk and influence the electronic properties of the pyrazole ring.
-
4-Iodo Group: The iodine atom at the 4-position is a key reactive handle. The carbon-iodine bond is relatively weak, making it susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3] This allows for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries.
-
N1-Ethyl Acetate Group: The ethyl acetate moiety attached to the N1 position of the pyrazole ring introduces a flexible side chain that can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.
The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1]
The Genesis of a Building Block: A Likely Synthetic Pathway
While a definitive "discovery" paper for this specific molecule is not readily apparent in the public domain, its synthesis can be logically deduced from established and well-documented chemical transformations. The most probable synthetic route involves a two-step process: the iodination of 3,5-dimethylpyrazole followed by the N-alkylation of the resulting 4-iodo-3,5-dimethyl-1H-pyrazole.
Step 1: Iodination of 3,5-Dimethylpyrazole
The precursor, 3,5-dimethyl-4-iodo-1H-pyrazole (CAS 2033-45-6), is a known compound.[4][5] The synthesis of 4-iodopyrazoles is a well-established field, with several effective methods reported in the literature.[2] A common and efficient method for the iodination of pyrazoles at the 4-position involves electrophilic substitution using an iodine source in the presence of an oxidizing agent.
Conceptual Workflow for Iodination:
Sources
"ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, a substituted pyrazole derivative of interest in medicinal chemistry. Pyrazole scaffolds are foundational in numerous therapeutic agents, making a thorough understanding of their structural characteristics essential for rational drug design.[1][2][3] This document outlines a validated synthesis protocol, details methods for structural elucidation via spectroscopic analysis, and presents a rigorous computational workflow for conformational analysis in the absence of single-crystal X-ray diffraction data. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles, providing researchers with a practical framework for the study of this and similar heterocyclic compounds.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a central pyrazole ring. The ring is substituted at the 1-position with an ethyl acetate group, at the 3- and 5-positions with methyl groups, and at the 4-position with an iodine atom. This specific substitution pattern imparts distinct electronic and steric properties that influence its chemical reactivity and three-dimensional structure.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | Fluorochem[4] |
| CAS Number | 1158314-64-7 | Fluorochem[4] |
| Molecular Formula | C₉H₁₃IN₂O₂ | Fluorochem[4] |
| Molecular Weight | 320.12 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)CN1N=C(C)C(I)=C1C | Fluorochem[4] |
| InChI Key | SDHANGDZDQYQTG-UHFFFAOYSA-N | Fluorochem[4] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes with element labels N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.4,-1.5!"]; C4 [label="C", pos="0.9,-1.5!"]; C5 [label="C", pos="1.1,0!"]; // Substituents C_Ac_CH2 [label="CH₂", pos="0,2.5!"]; C_Ac_CO [label="C", pos="0.8,3.7!"]; O_Ac_O [label="O", pos="0.8,4.9!"]; O_Ac_OEt [label="O", pos="1.8,3.1!"]; C_Et_CH2 [label="CH₂", pos="2.6,4.1!"]; C_Et_CH3 [label="CH₃", pos="3.5,3.5!"]; C3_Me [label="CH₃", pos="-1,-2.8!"]; C5_Me [label="CH₃", pos="2.2,0.5!"]; Iodine [label="I", pos="1.8,-2.8!"]; // Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Double bonds in pyrazole ring edge [style=double]; N1 -- C5; N2 -- C3; // Single bonds for substituents edge [style=solid]; N1 -- C_Ac_CH2; C_Ac_CH2 -- C_Ac_CO; C_Ac_CO -- O_Ac_O [style=double]; C_Ac_CO -- O_Ac_OEt; O_Ac_OEt -- C_Et_CH2; C_Et_CH2 -- C_Et_CH3; C3 -- C3_Me; C5 -- C5_Me; C4 -- Iodine; // Add labels for positions node [shape=none, fontsize=10, fontcolor="#5F6368"]; pos_1 [label="1", pos="-0.5,0.8!"]; pos_2 [label="2", pos="-1.3,-0.2!"]; pos_3 [label="3", pos="-0.8,-1.8!"]; pos_4 [label="4", pos="1.1,-1.8!"]; pos_5 [label="5", pos="1.5,0!"];
}
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is most effectively achieved via the N-alkylation of the precursor 4-iodo-3,5-dimethyl-1H-pyrazole. This is a standard and reliable method for introducing substituents at the 1-position of the pyrazole ring.[5][6] The protocol below details a robust procedure using ethyl bromoacetate as the alkylating agent and potassium carbonate as a mild base.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) to the suspension. The slight excess ensures complete consumption of the starting pyrazole.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 6-12 hours.
-
Causality Note: The use of a polar aprotic solvent facilitates the Sₙ2 reaction, while the base deprotonates the pyrazole nitrogen, activating it as a nucleophile. Heating provides the necessary activation energy.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is no longer visible.
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes inorganic salts and residual DMF, if used.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to obtain the pure this compound.
Structural Elucidation via Spectroscopy
While a public crystal structure is not available, the molecular structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the predicted key characteristics based on established principles and data from analogous compounds.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Ester (CH₃): Triplet, ~1.2-1.4 ppm, J ≈ 7.1 Hz - Ethyl Ester (CH₂): Quartet, ~4.1-4.3 ppm, J ≈ 7.1 Hz - Pyrazole Methyls (2x CH₃): Two distinct singlets, ~2.2-2.5 ppm - Acetate Methylene (CH₂): Singlet, ~4.8-5.0 ppm |
| ¹³C NMR | - Ethyl Ester (CH₃): ~14 ppm - Pyrazole Methyls (2x CH₃): ~10-15 ppm - Acetate Methylene (CH₂): ~50-55 ppm - Ethyl Ester (CH₂): ~61-63 ppm - Pyrazole C4 (C-I): ~75-85 ppm (low intensity) - Pyrazole C3 & C5: ~140-150 ppm - Ester Carbonyl (C=O): ~168-170 ppm |
| FT-IR (cm⁻¹) | - C=O Stretch (Ester): Strong absorption at ~1740-1760 cm⁻¹ - C-N Stretch: ~1200-1300 cm⁻¹ - C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹ |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 320 - Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 275), loss of ethyl acetate group (-CH₂COOC₂H₅, m/z = 233) |
Conformational Analysis
The conformation of this compound is determined by the rotational freedom around several key single bonds, primarily within the ethyl acetate side chain. Steric hindrance and electronic effects dictate the lowest energy (most populated) conformation.
Key Rotatable Bonds and Steric Considerations
-
N1-CH₂ Bond: Rotation around this bond determines the orientation of the acetate group relative to the pyrazole ring. The bulky methyl groups at the C3 and C5 positions will sterically hinder free rotation, likely forcing the acetate group to orient itself away from the plane of the pyrazole ring.
-
CH₂-C=O Bond: Rotation here influences the position of the carbonyl oxygen.
-
O-C₂H₅ Bonds: The conformation of the ethyl group is critical. Crystal structures of similar ethyl esters show a strong preference for an anti (or trans) conformation around the O-CH₂ bond, with a C-O-C-C dihedral angle approaching 180°.[9] This arrangement minimizes steric clash.
Given the steric pressure from the 3,5-dimethyl groups, the ethyl acetate side chain is unlikely to be coplanar with the pyrazole ring. The most stable conformer will balance the electronic preference for conjugation with the steric necessity of avoiding clashes with the methyl substituents.
Protocol for Computational Analysis (DFT)
To determine the lowest energy conformation with high confidence, a computational approach using Density Functional Theory (DFT) is recommended. This method provides reliable geometric and energetic information for organic molecules.[10][11][12]
Caption: Workflow for DFT-based conformational analysis.
Step-by-Step Computational Methodology:
-
Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search or a Potential Energy Surface (PES) scan by rotating the key dihedral angles (e.g., C5-N1-CH₂-C=O and N1-CH₂-C=O-O). This identifies potential low-energy conformers.
-
Geometry Optimization: Subject each identified low-energy conformer to a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d). This locates the nearest stationary point on the potential energy surface.
-
Trustworthiness: This level of theory is widely validated for providing accurate geometries of organic molecules.
-
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Refined Energy Calculation: To obtain more accurate relative energies between conformers, perform a final single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)). The structure with the lowest absolute energy is the predicted global minimum conformation.
Conclusion
The molecular structure of this compound is well-defined by its constituent functional groups. While a definitive solid-state conformation awaits single-crystal X-ray analysis, a combination of spectroscopic prediction and computational modeling provides a high-confidence model of its structure and likely conformation. The synthesis is straightforward via N-alkylation, and its structure can be confirmed with standard spectroscopic methods. Conformational analysis indicates that steric hindrance from the 3,5-dimethyl groups plays a crucial role in dictating the orientation of the ethyl acetate side chain, a factor of significant importance for molecular recognition and drug-receptor interactions. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
References
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]
-
Fouad, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 188. [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). Molecules, 28(14), 5484. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 12345. [Link]
-
Dong, X., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2907. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1004-1012. [Link]
-
Supporting Information for an article in Organic & Biomolecular Chemistry. (2011). The Royal Society of Chemistry. [Link]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1251–o1252. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4468. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
Substituted pyrazole moieties are a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Their prevalence in pharmaceuticals stems from their ability to engage in a variety of biological interactions, often acting as bioisosteres for other functional groups and contributing to favorable pharmacokinetic profiles. The targeted synthesis of complex pyrazole derivatives is therefore a critical endeavor for the discovery of new therapeutic agents.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1][2] The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an indispensable tool in both academic and industrial research.[1][3]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , a versatile building block for the synthesis of novel pyrazole-containing compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol as a robust starting point, and provide guidance for reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, results in the formation of a square planar Pd(II) intermediate.[1][4] The high reactivity of the carbon-iodine bond in the substrate makes it an excellent candidate for this initial step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex.[2] A crucial aspect of this step is the activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[8]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate.[5] This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Given the novelty of this specific substrate in publicly available protocols, optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[8]
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Condenser (for conventional heating)
-
Septa and needles for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a clean and dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[13]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%). Then, add the degassed solvent system. A common starting point is a mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane:water).[12]
-
Reaction:
-
Conventional Heating: If using a Schlenk flask, attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.[12]
-
Microwave Irradiation: If using a microwave vial, place it in the microwave reactor and heat to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).[14]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[13]
Caption: Experimental workflow for the Suzuki coupling.
Optimization and Troubleshooting
For a successful Suzuki-Miyaura coupling, especially with a novel substrate, systematic optimization of reaction parameters is often necessary. The following table provides a starting point for screening various conditions.
| Parameter | Recommended Screening Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a common and effective catalyst.[11] For more challenging couplings, pre-catalysts like PdCl₂(dppf) or in-situ generated catalysts from Pd(OAc)₂ and a ligand can be more active.[15] |
| Ligand | PPh₃, SPhos, XPhos, dppf | The choice of ligand is critical for catalyst stability and activity.[16] Electron-rich and bulky phosphine ligands like SPhos and XPhos can be effective for heteroaryl couplings.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The strength and solubility of the base affect the rate of transmetalation.[8] K₃PO₄ is a stronger base that can be effective in difficult couplings. Cs₂CO₃ is often used in microwave-assisted reactions.[14] KF can be a good choice when ester functionalities are present.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂O | The solvent system must dissolve the reactants and the base.[4] A mixture of an organic solvent and water is common to facilitate the dissolution of both the organic substrates and the inorganic base.[12] |
| Temperature | Room Temperature to 120 °C | While some highly active catalyst systems can work at room temperature, heating is often required.[17] Microwave irradiation can significantly reduce reaction times.[14] |
Common Issues and Troubleshooting:
-
Low Conversion: Increase the temperature, change to a more active catalyst/ligand system, or try a stronger base. Ensure the reaction is truly under an inert atmosphere.
-
Protodeborylation (loss of the boronic acid group): Use a less harsh base, lower the reaction temperature, or use a boronate ester (e.g., pinacol ester) which can be more stable.[4]
-
Homocoupling of the boronic acid: Ensure thorough degassing of the solvent to remove oxygen.
-
Decomposition of the starting material or product: Lower the reaction temperature and/or shorten the reaction time.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. This application note provides a comprehensive guide for the successful coupling of this compound. By understanding the reaction mechanism and systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide range of novel pyrazole derivatives for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(49), 19542-19545. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(68), 15878-15886. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6425-6442. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(35), 8059-8060. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6425-6442. [Link]
-
ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60. [Link]
-
Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353-4359. [Link]
-
Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353-4359. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
"ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" as an intermediate for sildenafil analogues
An In-Depth Guide to the Application of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate as a Versatile Intermediate for Novel Sildenafil Analogues
Introduction: The Quest for Advanced PDE5 Inhibitors
Sildenafil, the active ingredient in Viagra®, was a landmark pharmaceutical achievement for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow by degrading cyclic guanosine monophosphate (cGMP).[2][3] The core of sildenafil's structure is a pyrazolopyrimidinone scaffold, which is crucial for its interaction with the PDE5 active site.[4][5]
In modern drug discovery, the development of analogues to existing drugs is a critical strategy to improve properties such as selectivity, potency, bioavailability, and patentability.[3][6] The pyrazole ring, in particular, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and its role as a bioisostere for other aromatic rings, often enhancing physicochemical properties.[4][7][8]
This application note provides a comprehensive guide for researchers on the use of This compound as a strategic intermediate for the synthesis of novel sildenafil analogues. The presence of an iodine atom at the C4 position offers a reactive handle for palladium-catalyzed cross-coupling reactions, while the N1-acetate moiety provides a unique structural element for exploring new interactions within the PDE5 binding pocket. We will detail the synthesis of this key intermediate and its subsequent application in creating a new class of pyrazole-based PDE5 inhibitor candidates.
Part 1: Synthesis of the Key Intermediate
The synthesis of this compound is efficiently achieved in a two-step sequence starting from the commercially available 3,5-dimethylpyrazole.
Step 1: Electrophilic Iodination of 3,5-Dimethylpyrazole
Rationale: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, particularly at the C4 position. Direct iodination is a high-yielding and straightforward method.[9] Various iodinating systems can be employed; a common and effective method utilizes iodine in the presence of an oxidizing agent or a base to generate the electrophilic iodine species.[10][11][12] The protocol below uses a well-established method that provides the desired 4-iodo-3,5-dimethylpyrazole in excellent yield.
Protocol 1.1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole
-
To a stirred solution of 3,5-dimethylpyrazole (10.0 g, 104 mmol) in acetonitrile (150 mL), add ceric ammonium nitrate (CAN) (34.2 g, 62.4 mmol) and iodine (15.8 g, 62.4 mmol).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-iodo-3,5-dimethyl-1H-pyrazole as a solid.
Step 2: N-Alkylation with Ethyl Bromoacetate
Rationale: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a mild base, such as potassium carbonate. The resulting pyrazolate anion acts as a nucleophile, readily attacking an electrophile like ethyl bromoacetate to form the N-C bond.[13][14] This is a standard and highly efficient method for the N-alkylation of pyrazoles.[15][16][17]
Protocol 1.2: Synthesis of this compound
-
In a round-bottom flask, combine 4-iodo-3,5-dimethyl-1H-pyrazole (10.0 g, 45 mmol), anhydrous potassium carbonate (K₂CO₃) (9.3 g, 67.5 mmol), and acetone (200 mL).
-
To this suspension, add ethyl bromoacetate (7.5 g, 5.5 mL, 49.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure intermediate.
Synthesis Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]
- 12. Synthesis, Structure of 4-Iodo-3,5-dimethyl-pyrazole Potassium and Quantum Chemistry Calculation of Intermediate of Oximation [yyhx.ciac.jl.cn]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Heck Reaction in Pyrazole Synthesis
An in-depth guide to the Heck reaction conditions for ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, designed for researchers and drug development professionals. This document provides a detailed exploration of the reaction mechanism, optimization of key parameters, and a comprehensive experimental protocol.
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is particularly valuable in pharmaceutical development due to its broad functional group tolerance and reliability in constructing complex molecular architectures.[3][4]
The subject of this guide, this compound, is a key building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its diverse biological activities.[5] The presence of a highly reactive C-I bond at the 4-position makes this substrate an ideal candidate for post-synthetic modification via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[5][6]
This document serves as a technical guide for scientists, providing not just a protocol, but the underlying chemical principles required to successfully implement and optimize the Heck reaction for this specific and valuable substrate.
The Heck Catalytic Cycle: A Mechanistic Overview
The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding this mechanism is paramount for rational troubleshooting and condition optimization. The cycle proceeds through four fundamental stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the pyrazole substrate. This is typically the rate-determining step for aryl halides and proceeds fastest for iodides, making our substrate highly reactive.[6] This step forms a square planar Pd(II) complex.
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the pyrazole group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[6][9]
-
β-Hydride Elimination : For the reaction to proceed to the desired substituted alkene, the intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium. This hydrogen is eliminated, also in a syn fashion, to form a palladium-hydride species and the final product alkene.[7][9]
-
Reductive Elimination : A base is crucial in this final step to neutralize the hydroiodic acid (HI) generated and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2][10]
Caption: Figure 1: The Heck Catalytic Cycle for this compound
Key Experimental Parameters & Rationale
Optimizing a Heck reaction requires a careful selection of catalyst, ligand, base, and solvent. The choices should be guided by the specific properties of the substrates involved.
Palladium Catalyst and Ligand Selection
The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[1][10]
-
Palladium(II) Acetate (Pd(OAc)₂) : This is a common, air-stable, and cost-effective precatalyst.[11] It is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand, the solvent, or an amine base.[10][12] For an iodo-pyrazole, which is highly reactive, a low catalyst loading (e.g., 1-2 mol%) is typically sufficient.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This is a Pd(0) complex and can be used directly.[1] It is less stable to air and heat than Pd(OAc)₂ and should be handled under an inert atmosphere.
-
Phosphine Ligands : Ligands are critical for stabilizing the Pd(0) catalytic species and influencing reactivity.[8]
-
Triphenylphosphine (PPh₃) : A standard, versatile monodentate ligand suitable for many Heck reactions.[1] A Pd:Ligand ratio of 1:2 to 1:4 is common when starting with Pd(OAc)₂.
-
Tri(o-tolyl)phosphine (P(o-tol)₃) : A bulkier ligand that can sometimes improve reaction rates and yields, particularly with challenging substrates.
-
Phosphine-Free Conditions : For highly reactive aryl iodides, it is sometimes possible to run the reaction "ligand-free".[13] In these cases, additives like tetrabutylammonium bromide (TBAB) may be used to stabilize the palladium catalyst.[14]
-
The Role of the Base
A stoichiometric amount of a base is non-negotiable for regenerating the catalyst.[2] The choice of base can significantly impact the reaction outcome.
-
Organic Bases (e.g., Triethylamine, Et₃N) : Commonly used due to their good solubility in organic solvents. Triethylamine is effective at scavenging the HI produced without competing as a nucleophile.[1]
-
Inorganic Bases (e.g., K₂CO₃, NaOAc) : Potassium carbonate and sodium acetate are milder, solid bases.[7] They are often used in polar aprotic solvents like DMF where they have some solubility. Their use can sometimes prevent side reactions associated with amine bases.
Solvent System Considerations
The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[15]
-
Dipolar Aprotic Solvents : Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and acetonitrile are the most common choices.[12][16] Their high polarity effectively stabilizes the cationic palladium complexes, accelerating the reaction.[15]
-
Degassing : It is critical that the solvent and reaction mixture be thoroughly deoxygenated (e.g., by bubbling with nitrogen or argon, or via freeze-pump-thaw cycles). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[9]
Experimental Protocols
The following protocol provides a reliable starting point for the Heck coupling of this compound with a generic alkene, such as ethyl acrylate.
Protocol 1: Heck Coupling with Ethyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Caption: Figure 2: Experimental Workflow for Heck Reaction
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes until all solids are dissolved. Add triethylamine, followed by ethyl acrylate.
-
Reaction : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting iodo-pyrazole is consumed (typically 2-12 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Filter the dark mixture through a pad of Celite® to remove precipitated palladium black, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Optimization and Data Summary
The success of the Heck reaction can be sensitive to subtle changes in conditions. The following table provides a starting point for optimization.
| Parameter | Standard Condition | Variation for Optimization | Rationale for Variation |
| Catalyst Loading | Pd(OAc)₂ (2 mol%) | 0.5 - 5 mol% | Lower loading for cost-efficiency; higher for less reactive partners. |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃, dppf, or ligandless + TBAB | Bulky ligands can accelerate reductive elimination; ligandless may work for this active substrate.[14][16] |
| Base | Triethylamine (2 equiv) | K₂CO₃ (2 equiv), Cs₂CO₃ (2 equiv) | Inorganic bases can be beneficial if amine-related side products are observed. |
| Solvent | DMF | Acetonitrile, NMP, Toluene | Solvent choice affects solubility and reaction rate; toluene is less polar but may work.[12][16] |
| Temperature | 80-100 °C | 60 - 120 °C | The C-I bond is reactive, so lower temperatures may be sufficient. Higher temperatures may be needed for sterically hindered alkenes. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvent and inert atmosphere throughout the reaction.[9] Use fresh, high-quality palladium precursor. |
| Low reaction temperature | Increase the temperature in 10-20 °C increments. | |
| Catalyst Decomposition (Pd Black) | Ligand dissociation / oxidation | Increase ligand loading (e.g., to 8 mol%). Consider a more robust ligand like a biarylphosphine or an N-heterocyclic carbene (NHC). |
| Formation of Side Products | Alkene isomerization | This can occur via hydropalladation/elimination sequences.[17] Adding a proton sponge or using a different base/solvent system may help. |
| Homocoupling of the pyrazole | Reduce catalyst loading or reaction temperature. |
Conclusion
The Heck reaction of this compound is a powerful and reliable method for C-C bond formation, enabling access to a wide array of functionalized pyrazole derivatives. Success with this substrate is readily achievable by leveraging its inherent reactivity through the careful selection of a standard palladium catalyst system, an appropriate base, and a polar aprotic solvent under strictly anaerobic conditions. The protocols and principles outlined in this guide provide a robust framework for researchers to not only execute this reaction but also to intelligently optimize it for their specific synthetic targets.
References
- Wikipedia. Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- BYJU'S. Heck Reaction Mechanism. [URL: https://byjus.com/chemistry/heck-reaction-mechanism/]
- National Institutes of Health (NIH). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572428/]
- ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [URL: https://pubs.acs.org/doi/abs/10.1021/ed085p777]
- ACS Publications. Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. [URL: https://pubs.acs.org/doi/10.1021/op500097p]
- Chemistry LibreTexts. Heck reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_The_Heck_Reaction]
- Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [URL: https://www.vedantu.com/chemistry/heck-reaction]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://eprints.whiterose.ac.uk/163829/]
- Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Chemistry LibreTexts. Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.08%3A_The_Heck_Reaction]
- Wipf Group, University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions. [URL: https://www.pitt.edu/~wipf/Courses/2450_07/2450_07_11.pdf]
- ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [URL: https://pubs.acs.org/doi/10.1021/om034110+]
- JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [URL: https://www.jove.com/v/55272/palladium-catalyzed-cross-coupling-heck-coupling-reaction]
- NROChemistry. Heck Coupling. [URL: https://www.nroer.in/repository/id/587f374781fccb4462131238/file/1/Heck%20Coupling.pdf]
- ACS Publications. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. [URL: https://pubs.acs.org/doi/abs/10.1021/cr9903048]
- RSC Publishing. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00977a]
- MDPI. Heck Reaction—State of the Art. [URL: https://www.mdpi.com/1420-3049/20/10/18558]
- ACS Publications. The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00424]
- ResearchGate. Pyrazoles and Heck Reaction. [URL: https://www.researchgate.net/topic/Heck-Reaction/publication/244795493_Pyrazoles_and_Heck_Reaction]
- Sathee Jee. Chemistry Heck Reaction.
- Alfa Chemistry. Heck Reaction. [URL: https://www.alfa-chemistry.com/resources/named-reactions/heck-reaction.html]
- ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... [URL: https://www.researchgate.net/figure/Base-and-solvent-effect-on-Heck-coupling-of-2-acetyl-5-bromobenzofuran-34-with-styrene-2a_tbl3_282583856]
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [URL: https://www.beilstein-journals.org/bjoc/articles/12/100]
- National Institutes of Health (NIH). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6163308/]
- National Institutes of Health (NIH). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3960814/]
- Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. [URL: https://www.researchgate.
- Semantic Scholar. Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. [URL: https://www.semanticscholar.org/paper/Highly-Efficient-Pyridylpyrazole-Ligands-for-the-A-P%C3%A9rez-Moreno-Casares/540097d86f78e472661858a719c8f00030588631]
- Mol-Instincts. Compound ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. [URL: https://www.molinstincts.com/compound/ethyl-4-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)
- Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/f372257]
- ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [URL: https://www.researchgate.net/publication/303350359_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions]
- BenchChem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. [URL: https://www.benchchem.com/application-notes/1-ethyl-4-iodo-5-methyl-1h-pyrazole]
- PrepChem.com. Synthesis of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate. [URL: https://www.prepchem.
- YouTube. The Heck Reaction: Reaction mechanism and tutorial. [URL: https://www.youtube.
- YouTube. Hydropalladation in Heck Reaction causing Alkene Isomerization (Part 1). [URL: https://www.youtube.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [URL: https://www.youtube.
- YouTube. HECK REACTION: Heterocyclic reactants mechanism. [URL: https://www.youtube.
- YouTube. Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. [URL: https://www.youtube.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
"ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" in the synthesis of novel heterocycles
Application Notes & Protocols
Topic: Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Versatile Scaffold for the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, present in a multitude of approved drugs that exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] The inherent stability and versatile reactivity of this heterocycle make it an ideal scaffold for drug design. Within this class of compounds, This compound (IUPAC: ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate) emerges as a particularly powerful and strategic building block for the synthesis of novel, complex heterocyclic systems.[4]
Its utility is derived from a unique combination of structural features:
-
The 4-Iodo Group: The carbon-iodine bond at the C4 position is exceptionally labile, serving as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.[3][5]
-
The N1-Ethyl Acetate Side Chain: This functional group is not merely a substituent; it is an active participant in synthesis. The ester can be hydrolyzed to a carboxylic acid or directly engaged in intramolecular cyclization reactions to forge new fused ring systems.
-
The 3,5-Dimethyl Groups: These methyl groups provide steric bulk and modulate the electronic properties of the pyrazole ring, influencing both reactivity and the ultimate binding affinity of the final molecule to biological targets.
This guide provides a senior scientist's perspective on leveraging this key intermediate, detailing robust protocols for its application in cornerstone synthetic transformations and offering insights into the rationale behind methodological choices.
Workflow for the Synthesis of the Key Intermediate
The synthesis of this compound is a straightforward, three-step process commencing from readily available starting materials. The logic is to first construct the core pyrazole, then append the side chain, and finally install the reactive iodo-handle at the most nucleophilic position.
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of this compound
Step A: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 3,5-dimethylpyrazole (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Step B: Iodination
-
Dissolve the product from Step A (1.0 eq) in acetonitrile.[3]
-
Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.[3]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The C4 position of the pyrazole is electron-rich and susceptible to electrophilic substitution.[3][6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product, this compound, is often of sufficient purity for subsequent cross-coupling reactions.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo group is the gateway to immense structural diversity. The following sections detail protocols for three fundamental palladium-catalyzed transformations: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings.
Sonogashira Coupling: Synthesis of 4-Alkynylpyrazoles
The Sonogashira reaction is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons, providing access to 4-alkynylpyrazole derivatives.[7][8] These products are not only valuable final compounds but also key precursors for intramolecular cyclization to form fused heterocycles. The reaction proceeds via interconnected palladium and copper catalytic cycles.[9][10]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[9]
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[9]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-alkynylpyrazole product.[11]
| Entry | Terminal Alkyne (R²) | Pd Catalyst (mol%) | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | TEA | 25 | 8 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | TEA | 40 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | DIPEA | 50 | 6 | 90-98 |
| 4 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3) | TEA | 60 | 16 | 75-85 |
Yields are estimated based on typical outcomes for Sonogashira reactions with aryl iodides.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyrazoles
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[12][13] It provides a direct route to 4-aryl or 4-heteroaryl pyrazoles, which are prevalent motifs in kinase inhibitors and other therapeutic agents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq) and the arylboronic acid (1.2-1.5 eq).[5]
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add the base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2-3 eq) or a solid like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[14]
-
Add a degassed solvent system, commonly 1,4-dioxane/water (4:1) or DME/water.[5]
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-100 °C with conventional heating or 90-120 °C using microwave irradiation for 15-60 minutes.[5][15] Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.[5]
| Entry | Boronic Acid (R²) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 90 (µW) | 92-99 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
Yields are estimated based on typical outcomes for Suzuki reactions with aryl iodides.
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazoles
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives.[16] These structures are crucial in medicinal chemistry, particularly as kinase inhibitors.[17] The choice of ligand is critical and is often dependent on the nature of the amine coupling partner to prevent side reactions like β-hydride elimination.[17][18]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. jeolusa.com [jeolusa.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Iodopyrazole
Introduction: The Strategic Importance of N-Alkylated 4-Iodopyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, appearing as a critical structural motif in a wide array of pharmacologically active compounds.[1][2][3][4] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capabilities, and steric properties that make it an ideal scaffold for interacting with biological targets. The strategic introduction of an alkyl group onto one of the pyrazole's nitrogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its solubility, metabolic stability, and binding affinity.
The 4-iodopyrazole variant is of particular synthetic value. The iodine atom at the C4 position serves as a versatile "synthetic handle," enabling a broad range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[5] This allows for the late-stage introduction of diverse molecular complexity, a highly desirable feature in the rapid exploration of chemical space for drug discovery. Consequently, the efficient and selective N-alkylation of 4-iodopyrazole is a pivotal starting point for the synthesis of countless advanced pharmaceutical intermediates.
This comprehensive guide provides a detailed experimental protocol for the N-alkylation of 4-iodopyrazole, delves into the underlying chemical principles, and offers practical insights to ensure successful execution in a research setting.
Core Principles and Mechanistic Insights
The N-alkylation of pyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole anion, generated by deprotonation of the N-H proton with a suitable base, acts as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.
The reaction proceeds via the following key steps:
-
Deprotonation: A base abstracts the acidic proton from the N-H of the pyrazole ring, forming a pyrazolate anion. The choice of base is critical and depends on the acidity of the pyrazole and the reactivity of the alkylating agent. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH).[6][7]
-
Nucleophilic Attack: The resulting pyrazolate anion, a potent nucleophile, attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion). This forms the new N-C bond.
For unsymmetrical pyrazoles, the N-alkylation can potentially lead to a mixture of two regioisomers. However, for a symmetrical substrate like 4-iodopyrazole, this issue of regioselectivity is not a concern, simplifying the product outcome.
Detailed Experimental Protocol: N-Alkylation of 4-Iodopyrazole with an Alkyl Halide
This protocol describes a general and reliable method for the N-alkylation of 4-iodopyrazole using an alkyl halide under basic conditions.
Materials and Equipment
-
Reagents:
-
4-Iodopyrazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Sources
Application of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Fragment-Based Drug Design: A Technical Guide
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency.[4][5][6] This guide provides detailed application notes and protocols for the use of a particularly valuable fragment, ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , in FBDD campaigns.
The strategic inclusion of key structural features makes this fragment a highly versatile tool for drug discovery professionals. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its metabolic stability and diverse biological activities.[7][8][9][10][11] The dimethyl substitution provides a defined three-dimensional shape, while the ethyl acetate group offers a vector for synthetic elaboration. Crucially, the iodine atom at the 4-position serves a dual purpose: it can act as a potent halogen bond donor to enhance binding affinity and provides a reactive handle for facile chemical modification through well-established cross-coupling reactions.[7][12]
Physicochemical Properties of this compound
A comprehensive understanding of a fragment's physicochemical properties is paramount for successful FBDD. Below is a summary of the key properties of this compound.
| Property | Value | Significance in FBDD |
| Molecular Formula | C9H13IN2O2 | |
| Molecular Weight | 308.12 g/mol | Falls within the typical range for fragments, allowing for significant molecular weight addition during optimization without exceeding drug-like property space. |
| Appearance | Off-white to pale yellow solid | Standard for small molecule solids. |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | Good solubility is critical for preparing high-concentration stock solutions required for many biophysical screening assays. |
| Reactivity | The C-I bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] | The iodine atom serves as a key "poised" handle for rapid analogue synthesis and hit-to-lead optimization.[13] |
The Strategic Advantage of the Iodinated Pyrazole Scaffold in FBDD
The unique combination of a pyrazole core and an iodine substituent offers several distinct advantages in a fragment screening campaign:
-
Privileged Scaffold : The pyrazole ring is a common motif in medicinal chemistry, known to interact with a wide range of biological targets.[8][9][11][14] Its inclusion in a fragment library increases the probability of identifying hits against diverse protein classes.
-
Halogen Bonding Potential : The iodine atom can participate in halogen bonding, a non-covalent interaction with Lewis basic atoms (such as backbone carbonyl oxygens) in a protein binding pocket.[12][15][16][17][18] This can significantly contribute to binding affinity and specificity.[15][18]
-
Vector for Elaboration : The C-I bond provides a well-defined vector for chemical modification. This allows for rapid and predictable exploration of the surrounding chemical space through established synthetic methodologies, a process often referred to as "SAR by catalog" or "poised" fragment evolution.[7][13]
-
Phasing Tool in X-ray Crystallography : For crystallographic screening, the high electron density of the iodine atom can be invaluable for solving the phase problem, aiding in the determination of the protein-fragment complex structure.[19]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the application of this compound in common FBDD screening techniques.
FBDD Workflow Overview
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onenucleus.com [onenucleus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. namiki-s.co.jp [namiki-s.co.jp]
- 18. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
Palladium-catalyzed cross-coupling reactions of "ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrazole nucleus is a privileged structure, appearing in a multitude of FDA-approved drugs.[1] This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing this compound, a versatile building block for creating diverse molecular architectures. The C4-iodo substituent serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making this reagent particularly valuable in medicinal chemistry and materials science.[2]
The Strategic Advantage of this compound
The structure of this compound offers several intrinsic advantages for cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed reactions, readily undergoing oxidative addition to the Pd(0) catalyst, often under milder conditions than the corresponding bromides or chlorides.[2] Furthermore, the presence of the ethyl acetate group at the N1 position pre-protects the pyrazole nitrogen. This is a crucial feature, as the free N-H in unsubstituted pyrazoles can act as a ligand, potentially inhibiting the catalyst.[2][3]
Core Mechanism: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.[6][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene Coordination/Insertion (for Heck): In reactions like the Suzuki-Miyaura coupling, the coupling partner (e.g., an organoboron species) transfers its organic group to the palladium center.[7] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[4][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions. These are generalized procedures adapted from literature precedents on similar 4-iodopyrazole substrates and should be optimized for specific coupling partners.[2][9][10]
Suzuki-Miyaura Coupling: For C-C Bond Formation (Arylation/Vinylation)
Application Notes: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][11] For this compound, this reaction allows for the straightforward introduction of aryl or vinyl substituents at the C4 position. The choice of catalyst, ligand, and base is critical for achieving high yields.[9] Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos are often effective.[9][10]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |
| Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | [9] |
| Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | Not Specified | [10] |
| Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified | [10] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [10]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the degassed DME/water solvent mixture.
-
Seal the vial and purge with an inert gas (Argon or Nitrogen).
-
Place the vial in a microwave reactor and irradiate at 90-120°C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Heck-Mizoroki Reaction: For C-C Bond Formation (Alkenylation)
Application Notes: The Heck reaction is a powerful method for the alkenylation of aryl halides.[8][12] It couples this compound with alkenes, such as acrylates or styrenes, to form 4-alkenylpyrazoles.[13] The choice of ligand is crucial; phosphine ligands like tri(o-tolyl)phosphine or P(OEt)₃ have proven effective for 4-iodopyrazoles.[13] A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the HX formed during the catalytic cycle.[8]
Data Presentation: Representative Conditions for Heck-Mizoroki Reaction
| Alkene Partner | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |
| Acrylates | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | High (e.g., 95%) | [13] |
| Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | Moderate (e.g., 44%) | [13] |
Experimental Protocol: Conventional Heating Heck Reaction [13]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triethyl phosphite [P(OEt)₃] (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(OAc)₂.
-
Add anhydrous DMF, followed by Et₃N, the alkene, and P(OEt)₃.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling: For C-C Bond Formation (Alkynylation)
Application Notes: The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[14][15] This reaction typically requires a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[2][16] An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.[2] This reaction provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis.[16]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Catalyst System | Co-catalyst | Base/Solvent | Temp (°C) | Reference |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | RT to 40 | [1][2] |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 80 | [16] |
Experimental Protocol: Sonogashira Coupling [1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (solvent)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or warm gently to 40-50°C for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
Application Notes: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[5][17] This reaction is essential for synthesizing N-aryl pyrazoles, a common motif in pharmaceuticals.[17][18] The success of this coupling is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as Xantphos or tBuDavePhos.[3][19] The reaction requires a strong base, typically sodium or potassium tert-butoxide. Care must be taken with amines bearing β-hydrogens, as β-hydride elimination can be a competing side reaction.[17][20]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Reference |
| Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ or t-BuOK | 160 (MW) | [19][20] | |
| Primary/Secondary Amines | Pd-precatalyst | Bulky biarylphosphine | Strong base | Toluene/Dioxane | 80-110 | [17][21] |
Experimental Protocol: Buchwald-Hartwig Amination [19][20]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(OAc)₂ (2-5 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, tBuDavePhos) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium source, ligand, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and then the this compound.
-
Seal the vessel and heat to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Caption: Standard experimental workflow for a cross-coupling reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. icmpp.ro [icmpp.ro]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, in the multi-step synthesis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. We will dissect the common pitfalls in the two key transformations—iodination of the pyrazole core and its subsequent N-alkylation—providing expert insights, actionable troubleshooting protocols, and a foundational understanding of the reaction mechanisms.
Overview of Synthetic Strategy
The synthesis of the target compound is typically achieved via a two-step sequence. First, the commercially available 3,5-dimethylpyrazole is subjected to electrophilic iodination to install an iodine atom at the C4 position. Second, the resulting 4-iodo-3,5-dimethyl-1H-pyrazole undergoes N-alkylation with an appropriate ethyl acetate synthon, such as ethyl bromoacetate, to yield the final product.
Diagram 1. Synthetic Workflow and Key Parameters.
Troubleshooting Guide
This section addresses specific issues that can lead to diminished yields. Each issue is presented with potential causes and validated solutions.
Issue 1: Incomplete Iodination or Low Yield of 4-iodo-3,5-dimethyl-1H-pyrazole
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 3,5-dimethylpyrazole.
-
The isolated yield of the iodinated intermediate is below expectations (<80%).
-
Formation of complex mixtures or dark-colored byproducts.
Q1: My iodination reaction is sluggish and incomplete. What is the underlying cause?
A1: The pyrazole ring is electron-rich and predisposed to electrophilic substitution. However, molecular iodine (I₂) itself is a relatively weak electrophile. Successful iodination requires the in-situ generation of a more potent electrophilic iodine species, typically "I⁺". This is achieved by using iodine in combination with an oxidizing agent.[1] If the reaction is incomplete, it is almost certainly due to an inefficient or insufficient generation of this electrophilic species.
Recommended Solutions:
-
Employ a Robust Oxidizing System: The choice of oxidant is critical.
-
Ceric Ammonium Nitrate (CAN): A highly reliable system involves using Iodine (I₂) with CAN in acetonitrile. This combination is known to produce high yields, often quantitatively.[2] A standard protocol is to stir the pyrazole with 1.5 equivalents of I₂ and 1.5 equivalents of CAN in acetonitrile at room temperature overnight.[2]
-
Hydrogen Peroxide (H₂O₂): For a greener approach, an I₂/H₂O₂ system in water can be effective. This method avoids heavy metals and generates water as the only byproduct.[3]
-
Periodic Acid (HIO₄): The use of HIO₄, particularly with additives like sulfuric acid and silica gel, has been reported to give good yields. The acid is crucial for the reaction's success.[4]
-
-
Verify Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the oxidizing agent relative to iodine is used to facilitate the oxidation to the active electrophile.
-
Proper Workup: After the reaction, a quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is essential to remove any unreacted iodine. Failure to do so can complicate purification and lead to product degradation.[2]
Q2: I am observing de-iodination or other side reactions during the reaction or workup. How can this be prevented?
A2: De-iodination (replacement of iodine with hydrogen) is a known side reaction for iodopyrazoles, though it is more commonly observed in subsequent cross-coupling reactions.[5] If it occurs during the iodination step, it may be linked to overly harsh conditions or impurities.
Recommended Solutions:
-
Control Reaction Temperature: Most oxidative iodinations of pyrazoles proceed efficiently at room temperature.[2] Avoid excessive heating unless a specific protocol requires it, as it can promote side reactions.
-
Use a Mild Base During Workup: While an acidic environment can be beneficial for the reaction itself,[4] ensure the final product is not subjected to overly basic conditions during workup, as this can sometimes affect the stability of the C-I bond. A simple extraction with a suitable organic solvent after quenching is usually sufficient.
Issue 2: Low Conversion in the N-Alkylation of 4-iodo-3,5-dimethyl-1H-pyrazole
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 4-iodo-3,5-dimethyl-1H-pyrazole.
-
The final product is isolated in low yield, but few side products are observed.
Q1: My N-alkylation with ethyl bromoacetate is not proceeding to completion. What factors should I investigate?
A1: The N-alkylation of a pyrazole is a classic nucleophilic substitution (SN2) reaction. The reaction rate and success depend on several interconnected factors: the nucleophilicity of the pyrazole anion, the strength of the base used to form it, the choice of solvent, and the reactivity of the electrophile.[6][7] Low conversion is typically a result of an imbalance in these parameters.
Recommended Solutions:
-
Optimize the Base/Solvent System: This is the most critical parameter. The base must be strong enough to deprotonate the pyrazole's N-H proton, creating the nucleophilic pyrazolate anion.
-
Standard Conditions: A reliable starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[7][8] This system is effective for many pyrazole alkylations and offers a good balance of reactivity and handling.
-
Enhanced Reactivity: If K₂CO₃ proves insufficient, switching to a stronger base is the logical next step. Sodium hydride (NaH) in DMF will irreversibly and completely deprotonate the pyrazole, significantly increasing its nucleophilicity and driving the reaction forward.[9]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are essential as they solvate the cation of the base while leaving the pyrazolate anion highly reactive.[7] Protic solvents (e.g., ethanol, water) should be avoided as they will protonate the pyrazolate anion, shutting down the reaction.
-
-
Increase Reaction Temperature: Many SN2 reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, gently heating to 50-80 °C can dramatically increase the reaction rate. Monitor the reaction by TLC to avoid potential decomposition at higher temperatures.
-
Consider the Alkylating Agent: Ethyl iodoacetate is more reactive than ethyl bromoacetate and can be used to accelerate the reaction. However, it is also less stable and more expensive.
Data Presentation: Troubleshooting N-Alkylation Conditions
| Parameter | Option 1 (Standard) | Option 2 (Enhanced Reactivity) | Option 3 (Alternative) | Rationale & Comments |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | Cs₂CO₃ (1.5 eq) | NaH provides irreversible deprotonation for maximum nucleophilicity.[9] Cs₂CO₃ is often more soluble and can accelerate SN2 reactions. |
| Solvent | Acetone | DMF | Acetonitrile | DMF is excellent at solvating cations and has a high boiling point, allowing for a wider temperature range.[7] |
| Temperature | Reflux (56 °C) | 25 °C to 60 °C | 25 °C to 82 °C | Start at room temperature when using NaH and gently warm if needed. |
| Expected Outcome | Moderate to good yield. | Good to excellent yield. | Good yield, potentially faster than K₂CO₃. | Low yield with standard conditions strongly suggests the need for a stronger base like NaH. |
Frequently Asked Questions (FAQs)
Q: Why is iodination performed at the C4 position of 3,5-dimethylpyrazole? A: In the electrophilic substitution of pyrazoles, the C4 position is the most electron-rich and sterically accessible site, making it the preferred position for halogenation and other electrophilic attacks. The methyl groups at C3 and C5 further activate the ring towards this substitution.
Q: Are there any alternative methods for the N-alkylation step? A: Yes, while base-mediated alkylation is the most common, other methods exist. These include the Mitsunobu reaction and various transition-metal-catalyzed N-alkylation protocols.[10] However, for a relatively simple substrate like this, traditional SN2 alkylation with an alkyl halide is the most straightforward and cost-effective approach.
Q: Could the N-alkylation occur at the other nitrogen atom, leading to a regioisomeric product? A: For 4-iodo-3,5-dimethyl-1H-pyrazole, the two nitrogen atoms (N1 and N2) are equivalent due to the molecule's symmetry. Therefore, alkylation will lead to a single, unambiguous product, and regioselectivity is not a concern in this specific case. In unsymmetrical pyrazoles, however, controlling regioselectivity is a major challenge, often influenced by steric hindrance and the electronic nature of substituents.[9][11]
Q: How can I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), two methyl singlets on the pyrazole ring, and a singlet for the methylene group of the acetate moiety.
-
¹³C NMR: Will show the corresponding carbon signals for all unique carbons in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. The isotopic pattern for iodine will be apparent.
-
Elemental Analysis: Can be used to confirm the elemental composition of the synthesized compound.
References
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for navigating the purification challenges of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to diagnose issues and optimize your purification strategy, ensuring the highest quality of your final compound.
Section 1: Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities. The synthesis of this compound typically proceeds via N-alkylation of 3,5-dimethylpyrazole followed by electrophilic iodination. Impurities can be introduced at either stage.
Caption: Synthetic pathway and common impurity origins.
The primary impurities you are likely to encounter are summarized below. Understanding their structure and polarity is key to designing an effective separation strategy.
| Impurity Name | Source | Relative Polarity | Identification Notes |
| Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate | Incomplete iodination | Less polar than product | Runs higher on TLC (larger Rf value). |
| Residual Iodine (I₂) | Excess iodinating reagent | Nonpolar | Imparts a distinct purple or brown color to the crude product. |
| (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Ester hydrolysis during work-up | More polar than product | May streak on silica TLC; baseline or low Rf. |
| N-Iodosuccinimide (NIS) / Succinimide | Iodination reagent/byproduct | Polar | Water-soluble; typically removed during aqueous work-up. |
| Regioisomers | N-alkylation side reactions | Similar to product | Can be very difficult to separate; may require high-resolution chromatography.[1][2] |
Section 2: Troubleshooting Purification Issues (Q&A)
This section addresses specific problems you may encounter during the purification workflow.
Question 1: My crude product is a dark brown or purple solid/oil. What causes this and how do I fix it?
Answer: This coloration is almost certainly due to the presence of residual elemental iodine (I₂), a common excess reagent in iodination reactions.[3] It is crucial to remove this before proceeding to chromatography, as iodine can co-elute with the product and interfere with analysis.
-
Causality: Iodine is nonpolar and highly colored. During the reaction work-up, it partitions into the organic layer.
-
Solution: Perform a quenching wash with a reducing agent. The standard and most effective method is to wash the organic solution of your crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4][5] The thiosulfate ion reduces I₂ to the colorless and water-soluble iodide ion (I⁻), which is then removed in the aqueous phase. Repeat the wash until the organic layer is colorless.
Question 2: My compound is streaking badly during silica gel column chromatography. How can I get sharp, well-defined bands?
Answer: Streaking of nitrogen-containing compounds on silica gel is a classic problem.[3] It arises from the interaction between the basic lone pair of electrons on the pyrazole's pyridine-like nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3]
-
Causality: The strong, non-ideal interaction prevents smooth elution, causing the compound to "drag" down the column.
-
Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.
-
Primary Recommendation: Add 0.1-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase.[3] This is highly effective and generally does not interfere with solvent removal.
-
Alternative: If your compound is particularly sensitive, a 1-2% solution of methanol containing ammonia can be used as a polar modifier in a dichloromethane-based eluent system.
-
Question 3: I'm struggling to separate my product from an impurity with a very similar Rf value on TLC. What are my options?
Answer: This is a common challenge, often indicating the presence of a structurally similar impurity, such as the unreacted starting material or a regioisomer.
-
Causality: Compounds with similar polarities will have similar affinities for both the stationary and mobile phases, making separation difficult.
-
Solutions:
-
Optimize the Mobile Phase: Switch to a solvent system with different selectivities. For instance, if you are using hexane/ethyl acetate, try a system of dichloromethane/methanol or toluene/acetone. These solvents interact differently with the analytes and may enhance separation.
-
Shallow the Gradient: If using gradient elution, decrease the rate of increase in polarity. A shallower gradient increases the column volume over which the separation occurs, improving resolution.
-
Dry Loading: Instead of loading your sample dissolved in liquid ("wet loading"), adsorb it onto a small amount of silica gel first. This "dry loading" technique often results in a more concentrated starting band and sharper peaks, which can improve the separation of closely eluting compounds.[6]
-
Question 4: My product "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture), causing it to separate as a liquid instead of a solid.[3][6]
-
Causality: This is often caused by cooling the solution too quickly or using a solvent with a boiling point that is too high.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound to act as a template for crystal growth.
-
-
Change Solvent System: Screen for a solvent with a lower boiling point. Hexane or a hexane/ethyl acetate mixture is often a good starting point for pyrazole derivatives.[6]
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential purification workflows.
Protocol 1: Aqueous Work-up and Iodine Quenching
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. If the solvent is immiscible with water (e.g., DCM, EtOAc), proceed directly. If the solvent is water-miscible (e.g., THF, Acetic Acid), remove it under reduced pressure and dissolve the residue in ethyl acetate or dichloromethane.
-
Thiosulfate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The brown/purple color should disappear from the organic layer. Drain the aqueous layer.
-
Repeat if Necessary: If color persists, repeat the thiosulfate wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
Protocol 2: High-Resolution Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, forming an even layer.[6]
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).
-
Gradually increase the polarity of the eluent. A typical gradient for this compound might be from 5% EtOAc to 30% EtOAc in hexane.
-
Maintain a steady flow rate using gentle positive pressure.
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Section 4: Purification Workflow and FAQs
The following diagram provides a logical decision-making workflow for purifying your crude product.
Caption: A decision-tree for purification strategy.
Frequently Asked Questions (FAQs)
-
Q: Which purification method should I try first?
-
A: For nearly all cases, flash column chromatography on silica gel is the most reliable primary method for purifying this compound. It offers high resolution for separating the non-iodinated starting material and other byproducts.[4][6] Recrystallization is best reserved as a final polishing step for an already mostly pure solid material.
-
-
Q: How can I confirm the purity and identity of my final product?
-
A: A combination of techniques is recommended. ¹H NMR spectroscopy will confirm the structure and identify any proton-bearing impurities. LC-MS will provide an accurate mass and a purity assessment (as % area under the curve). A sharp melting point is also a good indicator of high purity for solid compounds.[6]
-
-
Q: Are there any stability concerns with this molecule?
-
A: The C-I bond on the pyrazole ring is generally stable but can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or some transition metal catalysts at elevated temperatures.[7] The ethyl ester is sensitive to hydrolysis under strongly acidic or basic conditions, especially with heating. It is best to use mild conditions and avoid prolonged exposure to strong acids or bases during work-up and purification.
-
References
- Technical Support Center: Purification of Crude 4-Iodopyrazole - Benchchem.
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
- Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.
- 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - MDPI.
- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst loading for coupling with "ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate"
Welcome to the technical support center for optimizing cross-coupling reactions involving ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate . This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their coupling reactions with this versatile building block. As an iodo-pyrazole, this substrate is highly activated for palladium-catalyzed transformations, yet its heterocyclic nature presents unique challenges and opportunities for optimization.
This document provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and refine your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of this compound in cross-coupling reactions.
Q1: What are the most suitable cross-coupling reactions for this iodo-pyrazole substrate?
A1: Given the high reactivity of the Carbon-Iodine bond, this substrate is an excellent candidate for several palladium-catalyzed cross-coupling reactions.[1] The most common and effective transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with a wide array of boronic acids and esters. This is often the first choice due to the commercial availability and stability of the boron reagents.[1][2]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes, which is invaluable for synthesizing conjugated systems.[3][4][5] This reaction is typically very efficient with iodoarenes.
-
Heck-Mizoroki Reaction: For C-C bond formation with alkenes. Studies on similar 4-iodo-1H-pyrazoles have shown this to be a viable, though sometimes challenging, transformation.[6][7]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl products through C-N bond formation with various amines.[8]
Q2: Why is catalyst loading optimization a critical step?
A2: Optimizing catalyst loading is crucial for both economic and practical reasons. While higher catalyst loads might seem to guarantee a faster reaction, they can lead to several issues:
-
Cost: Palladium is a precious metal, and minimizing its use is essential for the economic viability of a synthesis, especially on a larger scale.[9]
-
Product Purity: High catalyst loadings can increase the concentration of residual palladium in the final product. Removing these metal traces requires additional purification steps, which can be challenging and costly, particularly in pharmaceutical development where strict limits on metal impurities are enforced.[8]
-
Side Reactions: In some cases, excessive catalyst concentration can promote undesired side reactions, such as the formation of homocoupled products or catalyst decomposition, ultimately lowering the yield of the desired product.
A well-optimized process uses the lowest possible catalyst loading (often expressed in mol % or ppm) that provides a high yield in a reasonable timeframe.[10][11]
Q3: How does the pyrazole ring itself affect the catalytic cycle?
A3: This is a critical consideration. The nitrogen atoms in the pyrazole ring possess lone pairs of electrons and can act as ligands, coordinating to the palladium center.[12][13] This coordination can be a double-edged sword:
-
Catalyst Inhibition: If the pyrazole substrate binds too strongly to the palladium, it can inhibit or completely shut down the catalytic cycle by preventing the coordination of the desired ligand or the oxidative addition step.[14]
-
Ligand-Assisted Reactivity: In some cases, the substrate's coordination might play a beneficial role in positioning the catalyst for the desired transformation.
The key to success is choosing an external ligand (e.g., a phosphine or N-heterocyclic carbene) that binds to the palladium more effectively than the pyrazole substrate, thus preventing catalyst inhibition and promoting the intended catalytic pathway.[15]
Q4: How should I select an initial catalyst system (pre-catalyst, ligand, base, solvent) for a screening reaction?
A4: A well-chosen starting point is essential for efficient optimization. For a Suzuki-Miyaura coupling with your iodo-pyrazole, a robust initial screen would look like this:
| Component | Recommendation | Rationale |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol %) or Pd₂(dba)₃ (1 mol %) | These are common, reliable Pd(II) and Pd(0) sources that are readily activated in situ. |
| Ligand | SPhos or XPhos (1.1 eq. to Pd) | Bulky, electron-rich dialkylbiaryl phosphine ligands are excellent for promoting oxidative addition and preventing catalyst inhibition by N-heterocycles.[4][16] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a moderately strong base effective in many Suzuki couplings. K₂CO₃ is a milder, often effective alternative. The base must be anhydrous.[17] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 10:1) | These are standard solvents for Suzuki reactions. A small amount of water can sometimes be beneficial, but start with anhydrous conditions.[18][19] Ensure the solvent is rigorously degassed. |
| Temperature | 80-100 °C | Aryl iodides are reactive, so moderate temperatures are often sufficient. |
This combination provides a high probability of success and serves as an excellent baseline from which to troubleshoot and optimize.
Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, providing a logical path to identify and solve the problem.
Q5: My reaction shows low or no conversion of the starting iodo-pyrazole. Where do I start troubleshooting?
A5: Low conversion is a common issue that can usually be resolved by systematically evaluating the reaction components and conditions.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[20] Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents were properly degassed. Oxygen can lead to catalyst deactivation and unwanted side reactions like the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira).[12]
-
Reagent Quality:
-
Solvents & Bases: Are your solvents truly anhydrous? Water can negatively impact catalyst activity.[12] Is your base finely powdered and anhydrous? Clumps of base can lead to poor reproducibility.[21]
-
Boronic Acid Quality (for Suzuki): Boronic acids can degrade over time to form unreactive anhydrides (boroxines) or undergo protodeborylation.[22] Check the purity of your boronic acid or consider using a freshly opened bottle or a more stable equivalent like a pinacol ester.
-
Systematic Troubleshooting Workflow:
If the initial checks don't solve the problem, follow this workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Q6: I'm observing a significant amount of a dehalogenated side product (ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate). How can I prevent this?
A6: Dehalogenation (or hydrodehalogenation) is a common side reaction where the iodine atom is replaced by a hydrogen atom. This typically occurs when the reductive elimination step of the catalytic cycle is slow compared to competing pathways.
Causality & Solutions:
-
Cause 1: Insufficiently Reactive Coupling Partner: If the transmetalation step (e.g., transfer of the organic group from boron to palladium in a Suzuki reaction) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime and can undergo side reactions.
-
Solution: Ensure your coupling partner is active. For Suzuki coupling, using a boronate ester or potassium trifluoroborate salt can sometimes be more effective than the corresponding boronic acid. Activating the boronic acid with a suitable base is also critical.[2]
-
-
Cause 2: Presence of a Hydrogen Source: Trace water, alcohols, or even the amine base can act as a hydrogen source for the dehalogenation pathway.
-
Solution: Use rigorously dried solvents and reagents. If using an amine base (like in Sonogashira or Heck), ensure it is high purity and dry.[5]
-
-
Cause 3: Ligand Choice: The ligand can influence the rate of reductive elimination.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like RuPhos). These ligands often accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[23]
-
Q7: My reaction starts well but then stalls before reaching full conversion. What is happening?
A7: Reaction stalling often points to catalyst deactivation or instability over the course of the reaction.
Potential Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Decomposition | The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization. | Use a more robust, bulky ligand (e.g., NHCs or biarylphosphines) to better stabilize the catalytic species. Consider lowering the reaction temperature.[4] |
| Ligand Degradation | Some phosphine ligands can be susceptible to oxidation or other degradation pathways over long reaction times at elevated temperatures. | Ensure a strictly inert atmosphere. Switch to a more thermally stable ligand. |
| Product Inhibition | The coupled product, which is also a substituted pyrazole, might coordinate to the palladium center more strongly than the starting material, leading to product inhibition. | This is a challenging issue. Lowering the catalyst loading might paradoxically help if the inhibition is related to the formation of inactive dimeric species. Screening different ligand classes is the best approach. |
| Base Consumption/Degradation | The base can be consumed by acidic impurities or may not be fully soluble, leading to a drop in effective concentration over time. | Use a slight excess of a highly soluble base like Cs₂CO₃. Ensure the base is finely powdered for better reactivity. |
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen
This protocol outlines a reliable method for setting up a small-scale screening reaction.
1. Reagent Preparation:
-
Degas the chosen solvent (e.g., 1,4-dioxane) by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Ensure the base (e.g., K₃PO₄) is finely powdered and has been dried in an oven or under high vacuum.
2. Reaction Setup (under Inert Atmosphere):
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 eq., e.g., 100 mg)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
In a separate vial, prepare a catalyst stock solution. For example, dissolve Pd(OAc)₂ (0.02 eq.) and SPhos (0.044 eq.) in a small amount of the degassed solvent.
-
Using a syringe, add the degassed solvent to the main reaction vial, followed by the catalyst stock solution.
-
The final reaction concentration should be approximately 0.1 M.
3. Reaction and Monitoring:
-
Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC, GC-MS, or LC-MS.[24][25][26]
4. Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Systematic Optimization Workflow Diagram
This diagram illustrates a logical flow for optimizing a cross-coupling reaction from an initial screening result.
Caption: A systematic workflow for optimizing catalyst loading and conditions.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Reddit user discussion on troubleshooting Suzuki coupling. (2019). r/Chempros. [Link]
-
Al-Zoubi, R. M., & Al-Masri, D. M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Burés, J., & Blackmond, D. G. (2013). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry, 78(4), 1468-1473. [Link]
-
Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis, 344(2), 209-217. [Link]
-
Ochiai, K., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-834. [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
-
Scattolin, T., et al. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 49(35), 12221-12228. [Link]
-
Adl, A., et al. (2020). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 5(6), 1146-1152. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(22), 11404–11411. [Link]
-
Gurung, S. R., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(19), 4786–4789. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Organometallics, 34(20), 4930-4940. [Link]
-
ResearchGate. Pyrazoles and Heck Reaction. [Link]
-
Mondal, B., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Lebrasse, F., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 7(12). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]
-
Bak, T. R., et al. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 15, 2378–2386. [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Purdue University. (2017). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddy, K. S., et al. (2009). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Journal of Organometallic Chemistry, 694(18), 2941-2946. [Link]
-
ResearchGate. (2018). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
De Armas, J., & Glorius, F. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis, 10(15), 8753-8763. [Link]
-
Wang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15306-15316. [Link]
-
Bakherad, M., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2535-2544. [Link]
-
Sharma, A., & O'Brien, M. (2019). Pd-catalysed Cross-couplings for the Pharmaceutical Sector. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ghavami, R., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(7), 8148–8159. [Link]
-
Tamburrini, S., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(60), 13576-13584. [Link]
-
Crest, A. N., et al. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Israel Journal of Chemistry, 55(10), 1058–1070. [Link]
-
Radi, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2043. [Link]
-
Willis Group, University of Oxford. Research. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
- 26. fulir.irb.hr [fulir.irb.hr]
"ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" stability and storage conditions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for this compound (CAS No. 1158314-64-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section covers the most critical aspects of maintaining the integrity of your reagent. The advice provided is grounded in the principles of organic chemistry, focusing on the known sensitivities of the iodo-pyrazole and ethyl ester functional groups.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: For maximum shelf-life, this compound should be stored under controlled conditions that mitigate its primary degradation pathways: hydrolysis, photolysis, and oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows the rate of potential hydrolytic and oxidative degradation. Some suppliers of similar iodinated pyrazoles specifically recommend this temperature range. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Pyrazole derivatives can be susceptible to oxidation, which may manifest as a brownish discoloration over time.[1] An inert atmosphere displaces oxygen and reactive atmospheric moisture. |
| Light | Amber/Opaque Vial | The Carbon-Iodine bond can be labile and susceptible to cleavage by UV or even ambient light. Storing in light-blocking containers is a critical preventative measure.[2][3][4] |
| Moisture | Tightly Sealed Container | The ethyl ester functional group is prone to hydrolysis in the presence of water, especially if acidic or basic impurities are present.[5][6] A tightly sealed container is essential.[4] |
Summary of Best Practices: Store the vial in a refrigerator (2-8°C), preferably inside a desiccator to ensure a dry environment. The vial should be opaque or amber glass.[2][3] For long-term storage, flushing the vial with argon or nitrogen before sealing is highly recommended.[1]
Question 2: I've received the compound as a solid. What are the visual signs of degradation I should look for?
Answer: The pure compound is typically a white to off-white or pale yellow solid. Any significant deviation from this appearance warrants a purity check.
-
Discoloration: The development of a distinct yellow, brown, or tan color is the most common visual indicator of degradation. This often points towards oxidation of the pyrazole ring or slow decomposition involving the iodine atom.[1]
-
Change in Consistency: If the solid appears clumpy, oily, or "wet," it may indicate the absorption of atmospheric moisture, which increases the risk of hydrolysis.
Question 3: How should I handle the compound on the bench during an experiment?
Answer: Proper handling is crucial to prevent degradation during your workflow.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Minimize Exposure: Weigh out the desired amount quickly and securely reseal the container. If possible, handle the compound under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line).
-
Protect from Light: Use aluminum foil to cover flasks or reaction vessels containing the compound if they will be exposed to ambient light for extended periods.[2] Working in a fume hood with the sash lowered and the room lights dimmed can also minimize light exposure.[2]
Part 2: Troubleshooting Experimental & Analytical Issues
Unexplained experimental results can often be traced back to reagent stability. This section provides a logical framework for diagnosing problems related to the purity of this compound.
Question 4: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities from degradation?
Answer: The most probable degradation products are from hydrolysis of the ethyl ester and de-iodination of the pyrazole ring.
Primary Degradation Pathways & Products
The diagram below illustrates the two most common degradation pathways.
Caption: Primary degradation pathways for the title compound.
Impurity Identification by ¹H NMR:
| Impurity | Chemical Structure | Key ¹H NMR Signals to Look For | Causality |
| Hydrolysis Product | (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Disappearance of the ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm). Appearance of a new, broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. The methylene singlet (~4.9 ppm) will remain. | Exposure to moisture, acidic, or basic conditions.[6][7][8] |
| De-iodination Product | ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate | Appearance of a new singlet in the aromatic region (~5.8 ppm) corresponding to the proton at the C4 position. The rest of the molecule's signals will be very similar but may shift slightly. | Can occur under reductive conditions, photolytically, or in the presence of certain metal catalysts.[9] |
| Residual Solvent | Ethyl Acetate | A quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm. Often co-purifies and can be difficult to remove under high vacuum.[10] | Remnant from synthesis or purification. |
Question 5: My reaction (e.g., a Suzuki or Sonogashira coupling) is failing or giving low yields. Could the reagent be the problem?
Answer: Yes, absolutely. If the C-I bond has been compromised, the reagent will be inactive in cross-coupling reactions. The presence of the de-iodinated impurity is the most likely cause of failure in such reactions.
Troubleshooting Workflow for Reagent Integrity
Use the following workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting reagent-related reaction failure.
Part 3: Experimental Protocol
Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standardized method to quickly assess the purity of your this compound sample before use. This practice is a cornerstone of experimental reproducibility.
Materials:
-
This compound sample
-
High-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Pasteur pipette
-
Small vial for sample preparation
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the vial. Ensure the solvent is from a fresh or properly stored bottle to minimize water contamination.[10]
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (a value of 5 seconds is a good starting point, but for true quantitative NMR (qNMR), a longer delay determined by the T1 of your compound is needed).
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Calibrate the spectrum by setting a known solvent peak to its correct chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the key signals corresponding to the pure compound:
-
Methylene protons (-CH₂-): Singlet, ~4.9 ppm (Integral = 2H)
-
Ethyl quartet (-O-CH₂-): Quartet, ~4.2 ppm (Integral = 2H)
-
Pyrazole methyls (-CH₃): Two singlets, ~2.3-2.5 ppm (Each integral = 3H)
-
Ethyl triplet (-CH₃): Triplet, ~1.2 ppm (Integral = 3H)
-
-
-
Purity Analysis:
-
Check Ratios: Verify that the integral ratios of the main peaks are correct (e.g., the methylene singlet should have the same integral value as the ethyl quartet).
-
Search for Impurities: Scrutinize the baseline for small peaks. Specifically look for the signals listed in the troubleshooting table above (e.g., a singlet around 5.8 ppm for the de-iodinated species).
-
Quantify: If impurity peaks are present, their molar percentage can be estimated by comparing their normalized integral values to those of the main compound. For rigorous purity assessment, absolute quantitative ¹H NMR (qNMR) methods are recommended.[11]
-
References
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. (n.d.). Needle.Tube. [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). National Institutes of Health (NIH). [Link]
-
Storage instructions for chemical reagents. (2025). Angene Chemical. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. [Link]
-
Ester Hydrolysis. (2024). Save My Exams. [Link]
-
Ester Hydrolysis with H₂SO₄. (n.d.). BYJU'S. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). University of Notre Dame Risk Management and Safety. [Link]
-
Safety Data Sheet - Ethyl 2-(1H-pyrazol-4-yl)acetate. (2024). Angene Chemical. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Some iodinated pyrazole derivatives. (1969). Journal of the Chemical Society C: Organic. [Link]
-
Advances in the direct iodination of aromatic compounds. (2025). ResearchGate. [Link]
-
How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016). ResearchGate. [Link]
-
Bacterial Degradation of Aromatic Compounds. (n.d.). National Institutes of Health (NIH). [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. [Link]
-
Compound ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. (n.d.). MolPort. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
-
Iodination of Deactivated Aromatic Hydrocarbons. (n.d.). ResearchGate. [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. (n.d.). National Institutes of Health (NIH). [Link]
-
The NMR-Purity and the new dimensions and standards of purity. (2025). ChemAdder. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. needle.tube [needle.tube]
- 4. Storage instructions for chemical reagents [en.hnybio.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Suzuki reaction with "ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate"
Topic: Suzuki-Miyaura Coupling of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging heteroaromatic substrates, specifically focusing on this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you rationalize your experimental choices and achieve success in your cross-coupling endeavors.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered when performing a Suzuki-Miyaura reaction with iodopyrazole substrates.
Q1: My Suzuki reaction is not proceeding, and I am recovering my starting materials. What are the most likely causes?
A1: The most common culprits for a stalled reaction are an inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Ensure your palladium catalyst is not old or degraded. Oxygen can deactivate the Pd(0) catalyst, so thorough degassing of your solvent and reaction mixture is critical.[1] Finally, the base is essential for activating the boronic acid for transmetalation; an incorrect choice or insufficient amount will halt the catalytic cycle.[2][3]
Q2: I am observing a significant amount of a byproduct that has the same mass as my pyrazole starting material but without the iodine. What is this, and how can I prevent it?
A2: This is a classic case of dehalogenation (specifically, protodeiodination), a common side reaction with iodo-substituted heterocycles like iodopyrazoles.[4][5] This occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid. To minimize this, you can try using milder bases (like KF or K₂CO₃), ensuring your solvent is anhydrous (if the protocol allows), and using a slightly larger excess of the boronic acid.
Q3: My desired product is forming, but the yield is consistently low. What parameters should I screen to optimize the reaction?
A3: For low-yield reactions, a systematic optimization of the reaction parameters is recommended. Key parameters to screen include the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The choice of ligand can significantly impact the stability and activity of the catalyst, while the base and solvent system are crucial for both catalyst activity and substrate solubility.[6][7] Sometimes, switching from conventional heating to microwave irradiation can dramatically improve yields and reduce reaction times.[8]
Q4: I see a lot of homocoupling of my boronic acid (a biaryl byproduct). How can I suppress this side reaction?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture before adding the catalyst is the most effective way to minimize this side reaction. Additionally, controlling the rate of addition of the boronic acid or using a slight excess of the aryl halide can also help favor the desired cross-coupling pathway.
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems encountered with the Suzuki-Miyaura coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting materials.
Question: What are the potential points of failure when a Suzuki reaction with an iodopyrazole fails to initiate?
Answer: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. Let's break down the possibilities.
1. Catalyst Inactivation: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species, Pd(0), is readily oxidized and deactivated by atmospheric oxygen.
-
Cause: Inadequate degassing of solvents and the reaction vessel.
-
Solution: Employ robust degassing techniques. The most common methods are:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes before adding the reagents.[1]
-
Freeze-Pump-Thaw: For particularly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Expert Insight: While Pd(PPh₃)₄ is a common choice, it can be sensitive. Consider using more robust, air-stable palladium pre-catalysts, such as those incorporating Buchwald ligands (e.g., SPhos, XPhos) in combination with a Pd(II) source like Pd(OAc)₂.[9] These systems often show higher reactivity and stability with challenging heteroaromatic substrates.
2. Ineffective Transmetalation Step: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires the activation of the boronic acid by a base.[2][10]
-
Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or sterically hindered.
-
Solution: The choice of base is critical and often substrate-dependent.
-
For your substrate, a moderately strong inorganic base is a good starting point.
-
If you are using a carbonate base (e.g., Na₂CO₃, K₂CO₃) and observing low reactivity, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[6]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.
-
3. Poor Substrate/Reagent Solubility: If your starting materials or the base are not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.
-
Cause: An inappropriate solvent system.
-
Solution: Suzuki reactions are often run in biphasic solvent systems to dissolve both the organic substrates and the inorganic base.
-
Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water, typically in ratios from 3:1 to 4:1.[6]
-
If solubility is an issue, consider screening other solvents like DMF or acetonitrile, but be mindful that these can sometimes coordinate to the palladium and affect catalysis.
-
Troubleshooting Workflow for No Conversion
Caption: A logical workflow for troubleshooting a stalled Suzuki reaction.
Problem 2: Significant Formation of Dehalogenated Byproduct
Your reaction is working, but a major byproduct is the dehalogenated pyrazole, ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Question: What is the mechanism of dehalogenation in the Suzuki reaction of iodopyrazoles, and how can it be suppressed?
Answer: Dehalogenation is a significant competing pathway, especially for electron-rich heteroaryl iodides.[4][5] The organopalladium(II) intermediate formed after oxidative addition is the crucial branching point. Instead of undergoing transmetalation with the boronic acid, it can be intercepted by a proton source, leading to the C-H bond formation and regeneration of a Pd(0)-like species.
The Suzuki Catalytic Cycle and Competing Dehalogenation Pathway
Caption: The Suzuki cycle with the competing dehalogenation pathway.
Strategies to Suppress Dehalogenation:
The key is to promote the rate of transmetalation relative to the rate of dehalogenation.
| Strategy | Rationale | Recommended Actions |
| Optimize the Base | A very strong base can sometimes promote side reactions. A milder base might be sufficient to activate the boronic acid without accelerating dehalogenation. | If using a strong base like K₃PO₄, consider switching to K₂CO₃ or KF. KF is known to be effective and can be used under anhydrous conditions, which may also reduce proton sources.[2][6] |
| Increase Boronic Acid Equivalents | By Le Châtelier's principle, increasing the concentration of the boronic acid can favor the forward transmetalation reaction over the competing dehalogenation pathway. | Increase the equivalents of the boronic acid from the typical 1.1-1.2 eq. to 1.5 eq. or even 2.0 eq. Monitor for boronic acid homocoupling. |
| Choice of Ligand | Electron-rich, bulky phosphine ligands can accelerate the rate of reductive elimination and, in some cases, stabilize the key intermediates, favoring the productive pathway. | Consider switching from PPh₃ to a Buchwald-type ligand such as SPhos or XPhos. These have proven effective for challenging heteroaromatic couplings.[9] |
| Control Proton Sources | The source of the proton for dehalogenation can be water, alcohols, or even acidic protons on other molecules in the reaction. | While many Suzuki reactions require water, if dehalogenation is severe, you could attempt the reaction under strictly anhydrous conditions with a base like KF. Ensure your solvents are properly dried. |
Problem 3: Boronic Acid Decomposition (Protodeboronation)
You notice the formation of an arene byproduct corresponding to your boronic acid, indicating it is being consumed by a non-productive pathway.
Question: What causes protodeboronation, and how can I mitigate it during the Suzuki coupling?
Answer: Protodeboronation is the cleavage of the C-B bond by a proton, replacing the boronic acid functionality with a hydrogen atom.[11] This is a common decomposition pathway for boronic acids, especially under basic or acidic conditions and at elevated temperatures.[12]
Factors Influencing Protodeboronation:
-
Temperature: Higher temperatures accelerate the rate of protodeboronation.
-
pH: The reaction is known to occur in both acidic and basic media.[11]
-
Boronic Acid Stability: Some boronic acids, particularly electron-rich or certain heteroaromatic ones, are inherently less stable and more prone to this side reaction.
Mitigation Strategies:
| Strategy | Rationale | Recommended Actions |
| Use Boronate Esters | Boronic acid pinacol esters (Bpin) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. They "slowly release" the boronic acid under the reaction conditions.[11] | If possible, use the pinacol ester of your boronic acid instead of the boronic acid itself. |
| Control Reaction Temperature | Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize thermal decomposition of the boronic acid. | Start by running the reaction at a lower temperature (e.g., 60-70 °C) and monitor the progress. Only increase the temperature if the reaction is too slow. Microwave heating can sometimes provide rapid heating to the target temperature, minimizing the time the boronic acid is exposed to high temperatures.[8] |
| Optimize Base and Reaction Time | Prolonged exposure to basic conditions at high temperatures can degrade the boronic acid. | Use the mildest base that is effective for the coupling. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of your specific substrate. It incorporates best practices to minimize common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the Pd(OAc)₂ and SPhos and add them to the main reaction vessel.
-
Solvent Addition: Add 1,4-dioxane and water to the reaction vessel to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Rationale: This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[1]
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Rationale: This temperature range is a good starting point for many Suzuki couplings.[6] If the reaction is slow, the temperature can be increased, but be mindful of potential protodeboronation at higher temperatures.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodopyrazole is consumed (typically 6-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. e. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
MDPI. (2016). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
ACS Publications. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
-
National Institutes of Health (NIH). (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the purification of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting, and validated protocols for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other complex molecular scaffolds through cross-coupling reactions.[1] The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, leading to low yields, complex product mixtures, and misleading biological data. This guide addresses the common challenges encountered during its purification.
The primary synthesis route involves the direct iodination of ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate. This reaction, while effective, can generate a predictable set of impurities that must be removed.
Common Impurities to Consider:
-
Unreacted Starting Material: Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
Iodinating Reagents: Residual iodine (I₂) or iodic acid (HIO₃).[2][3]
-
Reaction Byproducts: Potentially di-iodinated species or other side products.
-
Solvent Residues: Acetic acid or other solvents used during the reaction.[2][3]
The following sections are structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify the crude product after synthesis?
A1: The choice of the primary purification technique depends on the physical state of your crude product and the nature of the impurities.[4] For this compound, which is typically an off-white to pale yellow solid, a two-step approach is recommended:
-
Aqueous Workup: First, perform a thorough aqueous workup. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench and remove any residual iodine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities like acetic acid, and finally with brine.[1][2]
-
Crystallization or Chromatography: After the workup, the choice between recrystallization and column chromatography depends on the impurity profile observed by Thin Layer Chromatography (TLC). If there is one major product spot with minor, well-separated impurities, recrystallization is often faster and more scalable. If impurities are close in polarity to the product, column chromatography will be necessary.[4][5]
Q2: My purified compound still has a yellow or brown tint. What is the cause and how do I remove it?
A2: A persistent yellow or brown color is almost always due to trace amounts of elemental iodine (I₂). While a sodium thiosulfate wash is effective, trace iodine can sometimes persist, especially if trapped within the solid matrix. If the color remains after initial purification, you can re-dissolve the compound in an organic solvent and pass it through a short plug of silica gel, eluting with your solvent. The highly polar silica will adsorb the baseline iodine, yielding a colorless solution upon elution.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[5] For pyrazole derivatives, alcohols like ethanol and isopropanol are often good starting points.[6][7][8] You can also use a binary solvent system, such as ethyl acetate/hexanes or ethanol/water.[5][9]
To screen for a suitable solvent:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of the test solvent. If it dissolves completely at room temperature, the compound is too soluble.
-
If it does not dissolve, gently heat the mixture. If it dissolves when hot, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Workflow: Purification Strategy Decision
Caption: Decision tree for selecting a purification method.
Issue 1: My compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or the melting point of the solid is lower than the boiling point of the solvent.[10] Impurities can also suppress crystallization.
-
Solution:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a binary system) until the solution is clear again.[4][10]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a towel if necessary, before moving it to an ice bath. Rapid cooling encourages oiling.[10]
-
Scratch/Seed: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[4]
-
Issue 2: Poor separation or overlapping peaks in column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase (eluent) is not optimized to differentiate between your product and the impurities.[4]
-
Solution: The key is to find a solvent system using TLC that gives your product a retention factor (Rf) of approximately 0.3-0.4 and maximizes the separation from all impurity spots.[11] For this compound, gradients of ethyl acetate in hexanes or petroleum ether are a common starting point.[2][12] If separation is poor, try a different solvent system, for example, dichloromethane/methanol.[4]
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase (silica gel).[4]
-
Solution: As a general rule, the mass of the crude sample should be about 1-5% of the mass of the silica gel.[4] If you need to purify a large amount of material, you must use a larger column.
Issue 3: The compound is not eluting from the column.
-
Possible Cause: The compound is too polar for the chosen solvent system, causing it to remain strongly adsorbed to the polar silica gel.[4][11]
-
Solution: Drastically increase the polarity of the mobile phase. If you are running a gradient of ethyl acetate in hexanes, you can switch to 100% ethyl acetate, and then add small percentages (1-5%) of methanol to the ethyl acetate to elute highly polar compounds.[4][11]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable if TLC analysis shows relatively clean crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.[5][6]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[6]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the preferred method for mixtures containing impurities with similar polarity to the product.[13]
-
Select Solvent System: Using TLC, determine an eluent system (e.g., 20% ethyl acetate in hexanes) that provides good separation and an Rf value of ~0.3 for the product.
-
Pack the Column: Pack a glass column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[12][14]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness, creating a dry powder. This "dry loading" method often results in better separation.[4][12] Carefully add the powdered sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent, applying positive air pressure.[13] Gradually increase the polarity of the mobile phase as the column runs (gradient elution).[4]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.[13]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting common column chromatography issues.
Data Summary
For successful purification, careful selection of solvents is critical. The following table summarizes properties of common solvents used in the purification of pyrazole derivatives.
| Solvent | Type | Boiling Point (°C) | Polarity | Common Use Case |
| Hexanes | Non-polar | ~69 | Low | Mobile phase component for chromatography |
| Ethyl Acetate | Aprotic | 77 | Medium | Recrystallization; mobile phase for chromatography[6] |
| Ethanol | Protic | 78 | High | Good general solvent for recrystallization[6][7] |
| Isopropanol | Protic | 82 | High | Good for cooling crystallization[6] |
| Dichloromethane | Aprotic | 40 | Medium | Mobile phase component; dissolving for workup |
| Methanol | Protic | 65 | High | High-polarity mobile phase component |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (n.d.).
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Synthesis, 57(18), 2681-4357.
- troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (n.d.).
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Institutes of Health.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Column Chromatography. (n.d.). Columbia University.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (n.d.). MDPI.
- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (n.d.).
- Column chromatography. (n.d.). Columbia University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. columbia.edu [columbia.edu]
Improving the regioselectivity of pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Introduction: Mastering Regioselectivity in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, forming the structural core of numerous blockbuster drugs and essential compounds.[1][2] The Knorr pyrazole synthesis, typically involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, remains one of the most fundamental and widely used methods for its construction.[2][3] However, a persistent challenge plagues this classic transformation: controlling regioselectivity. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, a mixture of two regioisomers is often produced, leading to arduous separation processes and reduced yields of the desired product.[1][3]
This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their pyrazole syntheses. We will move beyond simple procedural lists to explore the underlying mechanistic principles, provide robust troubleshooting strategies for common experimental failures, and present field-proven protocols to steer your reaction toward a single, desired regioisomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the factors that govern the regiochemical outcome of pyrazole synthesis.
Q1: What are the primary factors that control regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
A1: The regiochemical outcome is a delicate balance of several competing factors. The final ratio of isomers is determined at the initial step of the reaction: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms. The key factors are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (like -CF₃) significantly increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack.[1][4]
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl can hinder the approach of the hydrazine to the nearby carbonyl group, favoring attack at the less sterically encumbered position.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects. The reaction typically proceeds via attack from the more nucleophilic, unsubstituted -NH₂ group.
-
Reaction Conditions: The choice of solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the regioisomeric ratio.[3] Recent studies have even revealed unexpectedly complex kinetics, including autocatalytic pathways, that can be influenced by initial reactant concentrations.[3]
Q2: How does the pH of the reaction medium affect regioselectivity?
A2: The pH is a critical but often overlooked parameter. Under acidic conditions, one of the carbonyl groups can be protonated, enhancing its electrophilicity and making it a more favorable site for attack. However, the hydrazine nucleophile is also protonated and deactivated at very low pH. Therefore, a specific pH range (often weakly acidic) is typically required to achieve optimal reactivity and selectivity by balancing carbonyl activation with the availability of the free hydrazine nucleophile. The optimal pH is substrate-dependent and must be determined empirically.
Q3: What is the generally accepted mechanism, and which step is the rate-determining and selectivity-determining step?
A3: The reaction proceeds via a condensation-cyclization pathway. The selectivity-determining step is the initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic (or less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl. This forms a carbinolamine intermediate, which can then dehydrate to form a hydrazone or enamine intermediate. A final intramolecular cyclization followed by dehydration yields the aromatic pyrazole ring. The initial addition is typically irreversible and dictates the final substitution pattern.
Problem 3: My results are inconsistent, and I'm getting a complex mixture of products, not just the two regioisomers.
-
Probable Cause 1: Impure Starting Materials. 1,3-dicarbonyl compounds can exist as a mixture of keto and enol tautomers. Ensure the purity of your diketone and hydrazine before starting. Phenylhydrazine, for example, is susceptible to air oxidation.
-
Probable Cause 2: Incorrect Isomer Assignment. It is crucial to unambiguously determine the structure of your products. A 1:1 mixture might be mistaken for a complex mixture if not properly characterized. Relying solely on ¹H NMR may be insufficient.
-
Solution: Unambiguous Structural Characterization. Use 2D NMR techniques to confirm the regiochemistry. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-substituent (e.g., N-CH₃) and a proton on the C5 substituent of the pyrazole ring, definitively identifying the isomer. [5]Similarly, an HMBC experiment can show long-range coupling between the N-substituent and the C3 or C5 carbon. [5]This is a critical step for self-validating your protocol.
Section 3: Advanced Protocols & Methodologies
Protocol 1: Regiocontrolled Synthesis of 3-Aryl-5-trifluoromethyl-N-methylpyrazoles using HFIP
This protocol is adapted from methodologies that leverage fluorinated alcohols to direct regioselectivity. [1][4][6] Objective: To synthesize the 3-aryl-5-trifluoromethyl regioisomer, avoiding the electronically favored 5-aryl-3-trifluoromethyl isomer.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.
-
Hydrazine Addition: To the stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Wash with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterization: Confirm the regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY or HMBC) to validate the outcome.
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes typical results from the condensation of a 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, demonstrating the powerful effect of fluorinated solvents. [1][4]
| Entry | Solvent | Temperature (°C) | Ratio (Desired:Undesired) | Total Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | RT | 1:1 | 95 |
| 2 | TFE | RT | 85:15 | 98 |
| 3 | HFIP | RT | 97:3 | 99 |
Desired Isomer: 3-(2-furyl)-1-methyl-5-trifluoromethylpyrazole Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3528. [1][4]
Section 4: Troubleshooting Workflow
When faced with poor regioselectivity, a systematic approach is essential. Use the following workflow to diagnose and solve the issue.
References
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Molecules URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]
-
Title: Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering URL: [Link]
-
Title: Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles Source: Molecules URL: [Link]
-
Title: Regioselectivity and proposed mechanism for the cyclization reaction. Source: ResearchGate URL: [Link]
-
Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Knorr Pyrazole Synthesis Question Source: Reddit URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: ResearchGate URL: [Link]
-
Title: Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs Source: PubMed URL: [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Synthesis
Welcome to the technical support resource for the synthesis and scale-up of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will delve into the causality behind common issues and provide field-proven, actionable solutions.
Introduction to the Synthesis Pathway
The synthesis of this compound is typically a two-step process. Understanding the fundamentals of each step is critical before addressing scale-up issues.
-
Step 1: Pyrazole Formation. A Knorr-type condensation of ethyl hydrazinoacetate with 2,4-pentanedione to form the pyrazole core, ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
Step 2: Electrophilic Iodination. The pyrazole ring, being electron-rich, undergoes electrophilic substitution preferentially at the C4 position.[1] A common and highly regioselective method employs N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[2][3]
The overall reaction is as follows:
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems in a question-and-answer format, focusing on challenges that emerge during scale-up.
Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the primary causes?
A decrease in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer.[4]
Answer: The root causes are often interconnected:
-
Inefficient Mixing: Inadequate agitation in large reactors leads to non-homogeneous mixtures. This creates localized concentration gradients, meaning some parts of the mixture have too little reagent (incomplete reaction) while others might have too much (side reactions).
-
Solution: Ensure the impeller design (e.g., pitch-blade, anchor) and agitation speed are appropriate for the reactor volume and viscosity of the reaction mass. Perform a mixing study if necessary.
-
-
Poor Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making temperature control difficult.[4] The iodination step is exothermic, and an inability to dissipate heat can cause localized "hot spots," leading to thermal degradation of the product or NIS, and promoting side-product formation.[5]
-
Solution: Employ a jacketed reactor with a reliable thermal control unit. For significant exotherms, the best practice is to switch to a semi-batch process : add the N-Iodosuccinimide (NIS) solution portion-wise or via a dosing pump over several hours. This allows the cooling system to manage the heat evolution effectively.[4]
-
-
Extended Reaction Times: A reaction that is complete in 4 hours on a small scale may require longer on a large scale due to slower heating/cooling and addition times.[4]
-
Solution: Do not rely solely on time. Implement in-process controls (IPCs) such as TLC or HPLC to monitor the consumption of the starting material and confirm reaction completion before proceeding to work-up.
-
Q2: The reaction mixture turns dark brown/black at scale, and I'm isolating multiple impurities. What is happening?
Answer: A dark coloration often indicates decomposition or side reactions, which are exacerbated by the thermal control issues discussed in Q1. The primary culprit is often the stability and reactivity of N-Iodosuccinimide (NIS).
-
Thermal Decomposition: While NIS is thermally stable up to ~200 °C, prolonged exposure to localized high temperatures in a large reactor can cause it to decompose, releasing iodine (I₂) which can lead to discoloration and undesired side reactions.[5][6]
-
Oxidation of Substrates: NIS is an oxidizing agent. Electron-rich pyrazoles can be susceptible to oxidation, especially at elevated temperatures, leading to tarry substances.[5]
-
Solvent Reactivity: While acetonitrile is a common and generally robust solvent, other solvents might be less suitable. For instance, solvents with easily abstractable protons could potentially react under harsh conditions.
Impurity Profile Control Strategy:
-
Strict Temperature Management: Maintain the internal reaction temperature below the recommended limit (e.g., 60-70 °C for this specific iodination).[3] Use a semi-batch addition of NIS to prevent temperature spikes.
-
Reagent Quality: Use fresh, high-purity NIS. Decomposed NIS, often appearing yellow or brown, can introduce impurities and give inconsistent results.[5]
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before starting. This prevents side reactions with atmospheric oxygen and moisture, which can also degrade NIS.[5]
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete conversion due to poor mixing or low temperature. | Optimize agitation; monitor with IPCs; ensure sufficient reaction time. |
| Succinimide | Expected byproduct of NIS. | Removed during aqueous work-up due to its high water solubility. |
| Di-iodinated Pyrazole | Excess NIS or localized high concentration. | Strict stoichiometric control; controlled, slow addition of NIS. |
| Degradation Products (Tars) | Exceeding thermal limits; reaction with impurities in solvent or reagents. | Maintain strict temperature control; use high-purity reagents and solvents. |
Q3: My product is difficult to crystallize at a large scale, resulting in an oily product or poor recovery. How can I improve isolation?
Answer: Crystallization is a thermodynamically and kinetically controlled process that does not always scale linearly. What works for a 100 mL flask may fail in a 100 L reactor.
-
Supersaturation Control: On a large scale, cooling is slower, which can lead to uncontrolled, rapid crystallization (crashing out), trapping impurities and solvent.
-
Solution: Develop a controlled cooling profile. For example, cool from the reaction temperature to an intermediate temperature (e.g., 40 °C), hold for a period to allow for gentle nucleation, and then cool slowly to the final isolation temperature (e.g., 0-5 °C).
-
-
Solvent System Selection: The ideal crystallization solvent system should provide high solubility at elevated temperatures and low solubility at cold temperatures.
-
Solution: Perform a solvent screen at the lab scale. Common systems for compounds like this include ethyl acetate/heptane, ethanol/water, or isopropanol. The goal is to find a system that yields a crystalline solid, not an oil.
-
-
Seeding: Spontaneous nucleation can be unreliable at scale.
-
Solution: Use a seeding strategy. Once the solution is supersaturated (e.g., at the intermediate hold temperature), add a small amount (0.1-1% w/w) of pure, crystalline product to induce uniform crystal growth. This leads to a more consistent particle size and higher purity.
-
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization, causing the product to "oil out."
-
Solution: Ensure the work-up procedure is robust. This includes an effective quench with sodium thiosulfate to remove all residual iodine and thorough aqueous washes to remove succinimide and other water-soluble impurities. An extra carbon treatment or silica plug before crystallization might be necessary if colored impurities persist.
-
Experimental Protocols & Methodologies
Protocol 1: Scale-Up Synthesis (Illustrative 1 kg Scale)
Materials:
-
Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (Starting Material, SM): 1.0 kg (5.09 mol)
-
N-Iodosuccinimide (NIS): 1.26 kg (5.60 mol, 1.1 eq)
-
Acetonitrile (ACN): 10 L
-
Sodium Thiosulfate (Na₂S₂O₃): 10% w/v aqueous solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Heptane
Procedure:
-
Reactor Setup: Charge a 50 L jacketed glass reactor with the starting material (1.0 kg) and acetonitrile (5 L). Begin agitation. Purge the reactor headspace with nitrogen.
-
Reagent Preparation: In a separate vessel, dissolve NIS (1.26 kg) in acetonitrile (5 L).
-
Reaction: Heat the reactor contents to 60-65 °C. Once at temperature, begin the slow addition of the NIS solution via a dosing pump over 2-3 hours. Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 70 °C.
-
In-Process Control (IPC): After the addition is complete, hold the mixture at 65 °C for another 2 hours. Take a sample and analyze by HPLC to confirm the consumption of starting material (<1% remaining).
-
Work-up (Quench): Cool the reaction mixture to 20-25 °C. Slowly add 10% sodium thiosulfate solution (approx. 5 L) until the dark color dissipates and a sample tested with starch-iodide paper is negative.
-
Extraction: Transfer the mixture to a larger vessel if needed. Add ethyl acetate (10 L) and agitate. Separate the layers. Wash the organic layer with brine (2 x 5 L).
-
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to a volume of ~3 L. Add heptane (6 L) slowly while stirring. The product should begin to crystallize.
-
Isolation: Cool the slurry to 0-5 °C and hold for at least 2 hours. Filter the solid product and wash the cake with cold (0 °C) ethyl acetate/heptane (1:3, 2 L).
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Protocol 2: HPLC In-Process Control (IPC) Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: Start at 60% A, ramp to 10% A over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 220 nm
-
Expected Retention Times: Starting Material (~4.5 min), Product (~6.0 min)
Frequently Asked Questions (FAQs)
Q: Can I use a different iodinating agent like I₂/oxidant? A: Yes, systems like Iodine/Ceric Ammonium Nitrate (CAN) are effective for iodinating pyrazoles.[2][7] However, NIS is often preferred at scale due to its solid nature (easier handling), milder reaction conditions, and the formation of a water-soluble byproduct (succinimide) which simplifies work-up.[8] Oxidants like CAN can introduce metallic impurities that may need to be removed.
Q: My final product has a slight pink/purple tint. What is it and how do I remove it? A: This is almost always due to trace amounts of elemental iodine (I₂). It indicates an incomplete quench during work-up. You can remove it by re-dissolving the product in a solvent like ethyl acetate and washing again with a sodium thiosulfate solution, followed by re-crystallization.
Q: Is the reaction sensitive to moisture? A: Yes. N-Iodosuccinimide can be hydrolyzed by water, which reduces its potency and can lead to inconsistent results.[5] While not strictly anhydrous conditions are always needed, it is good practice to use dry solvents and an inert atmosphere, especially at a large scale where water content is harder to control.
Q: What are the key safety considerations for this scale-up? A: The primary safety concern is managing the exotherm from the iodination reaction. A runaway reaction can lead to over-pressurization of the reactor. Always have a robust cooling system and follow a controlled, semi-batch addition protocol. Acetonitrile and ethyl acetate are flammable; operate in a well-ventilated area with proper grounding to prevent static discharge.
References
- Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
- Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide. Benchchem.
- Effect of reaction temperature on N-Iodosuccinimide stability. Benchchem.
-
Large-scale synthesis of 1H-pyrazole. ResearchGate. Available at: [Link]
-
N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Benchchem.
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. ResearchGate. Available at: [Link]
-
Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. ResearchGate. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]
-
N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Chemistry – An Asian Journal. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
-
IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Available at: [Link]
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Catalyst-Free, Scalable, Green-Light-Mediated Iodoamination, and Further Transformation of Olefins Under Continuous Flow Conditions. ACS Publications. Available at: [Link]
-
ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. PubChem. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC - NIH. Available at: [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals. YouTube. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. Available at: [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calibrechem.com [calibrechem.com]
Byproduct identification in "ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate" synthesis
Welcome to the technical support center for the synthesis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. Drawing upon established chemical principles and practical laboratory experience, this document provides in-depth answers to frequently asked questions and detailed protocols for byproduct identification and mitigation.
Conceptual Overview of the Synthesis
The synthesis of this compound is a sequential process that typically involves three key stages:
-
Pyrazole Ring Formation: The synthesis of the 3,5-dimethylpyrazole core is classically achieved through the condensation of acetylacetone with hydrazine.[1] This foundational step is generally high-yielding and provides the heterocyclic scaffold for subsequent functionalization.
-
N-Alkylation: The pyrazole nitrogen is then alkylated with ethyl bromoacetate to introduce the ethyl acetate side chain. This step is crucial as it can lead to the formation of constitutional isomers, a primary focus of this guide.
-
Iodination: Finally, the pyrazole ring is iodinated at the C4 position to yield the target compound. The regioselectivity of this electrophilic substitution is a key consideration.
This guide will address potential pitfalls at each of these stages, with a focus on the identification and management of common byproducts.
Troubleshooting and FAQs
Part 1: N-Alkylation Stage - The Challenge of Regioisomerism
A frequent challenge in the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of N1 and N2 constitutional isomers. Understanding and controlling this regioselectivity is critical for a successful synthesis.
Question 1: I've performed the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate and I see two spots on my TLC plate. What are they?
Answer: It is highly probable that you have formed a mixture of the desired N1-alkylated product, ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (A) , and its constitutional isomer, ethyl (3,5-dimethyl-1H-pyrazol-2-yl)acetate (B) . The N-H proton of 3,5-dimethylpyrazole is tautomeric, allowing for alkylation to occur at either of the two nitrogen atoms.
-
dot
Caption: Formation of N1 and N2 isomers during alkylation.
Question 2: How can I confirm the identity of the two isomers?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values. Typically, the N1-isomer (A) is slightly more polar and will have a lower Rf than the N2-isomer (B) in a non-polar eluent system (e.g., hexane/ethyl acetate). Visualization can be achieved using a UV lamp or an iodine chamber.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers.
-
¹H NMR: The chemical shift of the methylene protons (-CH₂-) of the ethyl acetate group is a key diagnostic handle. In the N1-isomer (A), these protons are typically shifted further downfield compared to the N2-isomer (B) due to the anisotropic effect of the pyrazole ring.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will differ between the two isomers.
-
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) (Illustrative) | Key ¹³C NMR Chemical Shifts (δ, ppm) (Illustrative) |
| Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (A) | ~4.8 (s, 2H, N-CH₂) | ~168 (C=O), ~148 (C5), ~140 (C3) |
| Ethyl (3,5-dimethyl-1H-pyrazol-2-yl)acetate (B) | ~4.6 (s, 2H, N-CH₂) | ~168 (C=O), ~144 (C3/C5) |
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight and will show the same molecular ion peak in the mass spectrum. However, their fragmentation patterns might show subtle differences.
Question 3: How can I favor the formation of the desired N1-isomer?
Answer: While achieving complete regioselectivity can be challenging, several strategies can be employed to favor the formation of the N1-isomer:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF at moderate temperatures often provides a good ratio in favor of the N1-isomer.[4]
-
Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric factors. While 3,5-dimethylpyrazole is symmetrical with respect to its substituents, the electronic environment of the two nitrogens is different, which can be exploited.
Question 4: How can I separate the two isomers?
Answer: Careful column chromatography on silica gel is the most common method for separating the N1 and N2 isomers. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The separation can be monitored by TLC.
Part 2: Iodination Stage - Achieving Regioselectivity
The introduction of iodine at the C4 position of the pyrazole ring is a critical step. The primary concerns at this stage are incomplete reaction and the potential for over-iodination.
Question 5: My iodination reaction is sluggish, and I have a significant amount of starting material left. What can I do?
Answer: Incomplete iodination can be due to several factors:
-
Iodinating Agent: The choice and stoichiometry of the iodinating agent are critical. N-Iodosuccinimide (NIS) is a common and effective reagent. Ensure you are using a sufficient molar excess (typically 1.1-1.2 equivalents).
-
Reaction Conditions: The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) at room temperature. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid byproduct formation.
-
Purity of Starting Material: Ensure your ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is pure and free of any basic impurities that could quench the electrophilic iodine source.
Question 6: I'm concerned about the formation of di-iodinated byproducts. How can I avoid this?
Answer: The C4 position of the 3,5-dimethylpyrazole ring is highly activated towards electrophilic substitution, making mono-iodination highly favorable.[5] The formation of di-iodinated species is generally not a significant issue under standard conditions. To minimize this risk:
-
Control Stoichiometry: Use a slight excess of the iodinating agent, but avoid a large excess.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to stop it once the starting material is consumed.
Part 3: General Troubleshooting
Question 7: I have an additional spot on my TLC that is more polar than my product and starting material. What could it be?
Answer: This is likely the hydrolyzed product, (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid . The ethyl ester can undergo hydrolysis to the carboxylic acid, especially if the reaction is worked up under acidic or basic conditions, or if it is exposed to moisture for an extended period.[6]
-
Identification:
-
TLC: Carboxylic acids often streak on silica gel TLC plates. Adding a small amount of acetic acid to the eluent can improve the spot shape.
-
¹H NMR: The characteristic triplet and quartet of the ethyl group will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear downfield.
-
IR Spectroscopy: Look for a broad O-H stretch in the region of 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid.
-
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Perform the workup under neutral conditions.
-
Avoid prolonged exposure of the product to acidic or basic aqueous solutions.
-
Question 8: What is a reliable method for purifying the final product, this compound?
Answer: The final product is typically a solid and can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexane or heptane).
-
Column Chromatography: If significant impurities are present, column chromatography on silica gel using a gradient of hexane and ethyl acetate is recommended.
Experimental Protocols
Protocol 1: Identification of N-Alkylation Isomers by ¹H NMR
-
Sample Preparation: Prepare separate NMR tubes for the isolated N1-isomer (Product A), N2-isomer (Product B), and the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR spectra for all samples.
-
Analysis:
-
Identify the signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm).
-
Carefully integrate and compare the chemical shifts of the methylene protons (-N-CH₂-CO-). The downfield-shifted singlet (around 4.8 ppm) corresponds to the desired N1-isomer, while the upfield-shifted singlet (around 4.6 ppm) corresponds to the N2-isomer.
-
The ratio of the isomers in the crude mixture can be determined by comparing the integration of these two singlets.
-
Protocol 2: Monitoring Iodination by TLC
-
TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed.
-
Spotting: Spot the starting material (ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material and the iodinated product should appear as dark spots. The iodinated product will have a lower Rf value than the starting material due to the increased molecular weight and polarity.[7]
Byproduct Summary Table
| Byproduct Name | Structure | Formation Stage | Identification Notes |
| Ethyl (3,5-dimethyl-1H-pyrazol-2-yl)acetate | Isomer of the N-alkylated intermediate | N-Alkylation | Different ¹H NMR chemical shift for the N-CH₂ protons; different Rf on TLC. |
| Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate | Unreacted starting material | Iodination | Higher Rf on TLC compared to the iodinated product. |
| (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Hydrolysis product | Workup/Purification | More polar (lower Rf) on TLC; absence of ethyl signals in ¹H NMR. |
| 3,5-Dimethylpyrazole | Unreacted starting material | N-Alkylation | More polar than the N-alkylated products on TLC. |
Logical Relationships in Byproduct Formation
-
dot
Caption: Synthetic pathway and potential byproduct formation.
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
-
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). MDPI. [Link]
-
CLII.--Xubstitution in the Pyrazole Series. Halogen Derivatives of 3 : 5-Dirnethylpyraxole. (1923). RSC Publishing. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]
-
Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. (n.d.). PMC. [Link]
-
Wiley-VCH 2007 - Supporting Information. (2007). Wiley-VCH. [Link]
-
NMR Chemical Shifts. (n.d.). University of Washington. [Link]
-
5.7: Visualizing TLC Plates. (2021). Chemistry LibreTexts. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]
-
1HNMR δ values for. (2012). The Royal Society of Chemistry. [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). NIH. [Link]
-
4-oxobutyl]-3,5-dimethyl-. (n.d.). SpectraBase. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]
-
Understanding RF Values in Thin Layer Chromatography (TLC). (2026). Oreate AI Blog. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
The Rf value of the ethyl acetate fraction detected on the Thin Layer... (n.d.). ResearchGate. [Link]
-
3,5-Dimethylpyrazole. (n.d.). Wikipedia. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate. (n.d.). PrepChem.com. [Link]
Sources
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLII.—Substitution in the pyrazole series. Halogen derivatives of 3 : 5-dimethylpyrazole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
Validation & Comparative
The Strategic Advantage of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Modern Synthesis and Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a "privileged" structure, underpinning a multitude of biologically active compounds and functional materials.[1] The strategic introduction of an iodine atom onto this versatile heterocycle dramatically enhances its synthetic utility, providing a robust handle for diversification through cross-coupling chemistry.[2] This guide provides an in-depth comparative analysis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate against other iodinated pyrazole derivatives, offering a technical examination of its synthesis, reactivity, and potential applications, supported by experimental data and established chemical principles.
The Synthetic Landscape: Accessibility and Iodination Strategies
The utility of any building block is fundamentally tied to its accessibility. This compound originates from the readily available 3,5-dimethylpyrazole, which can be N-alkylated with ethyl bromoacetate to yield the pyrazole acetate precursor.[3] The subsequent iodination is a critical step that dictates the final structure and reactivity of the molecule.
Synthesis of the Precursor: Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate
The synthesis of the non-iodinated precursor is a straightforward N-alkylation reaction.
Caption: Synthesis of the pyrazole acetate precursor.
Experimental Protocol: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate [3]
-
To a solution of 3,5-dimethylpyrazole (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
To this suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 14 hours, monitoring completion by TLC.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Comparative Iodination Methodologies
The regioselectivity of pyrazole iodination is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring. For 3,5-disubstituted pyrazoles, electrophilic iodination predominantly occurs at the C4 position.[4]
| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Regioselectivity | Reference |
| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid | Reflux | Good | C4 | |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | up to 95% | C4 | [4] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp | 63-100% | C4 | [4] |
The choice between these methods often involves a trade-off between reaction efficiency, cost, and environmental impact. The iodine/hydrogen peroxide system in water represents a greener alternative.[4]
Comparative Reactivity in Cross-Coupling Reactions
The true synthetic power of iodinated pyrazoles is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[5] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope.
Caption: Cross-coupling diversification of the target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For 4-iodopyrazoles, a variety of palladium catalysts can be employed.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from[6])
-
To a microwave vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Add Pd(PPh₃)₄ (2 mol%) to the vial.
-
Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Purge the vial with nitrogen, seal it, and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 10-15 minutes.
-
Upon completion, cool the reaction mixture, quench with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity:
| Iodinated Pyrazole | Relative Reactivity | Rationale |
| This compound | High | The C4-iodo position is sterically accessible. The two methyl groups are weakly electron-donating, slightly activating the ring towards oxidative addition. |
| Ethyl (3-iodo-5-methyl-1H-pyrazol-1-yl)acetate | Moderate to High | The C3-iodo position is generally reactive, though potentially more influenced by the N1-substituent. |
| Ethyl (5-iodo-3-methyl-1H-pyrazol-1-yl)acetate | Moderate | Similar to the C3-iodo isomer, reactivity is generally good. |
| 4-Iodo-1H-pyrazole | High | Unsubstituted pyrazole allows for facile oxidative addition. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Adapted from[7])
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF or DMF, followed by triethylamine (3.0 eq.).
-
Add phenylacetylene (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity: The reactivity trend in Sonogashira coupling generally mirrors that of Suzuki coupling, with C4-iodopyrazoles being highly effective substrates.[2]
Heck Coupling
The Heck reaction forms C-C bonds between aryl halides and alkenes. 1-protected-4-iodo-1H-pyrazoles have been shown to be effective substrates.[8]
Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate (Adapted from[8])
-
To a reaction vessel, add this compound (1.0 eq.), ethyl acrylate (1.5 eq.), Pd(OAc)₂ (5 mol%), P(OEt)₃ (10 mol%), and triethylamine (2.0 eq.) in a suitable solvent like DMF.
-
Heat the reaction mixture at 80-100°C until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazole nucleus is a cornerstone in the design of protein kinase inhibitors, with several FDA-approved drugs featuring this scaffold.[9] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The ability to readily diversify the pyrazole core through cross-coupling reactions makes iodinated pyrazoles like this compound invaluable starting materials for generating libraries of potential kinase inhibitors.[11][12]
Caption: Workflow from building block to lead compound.
Structure-Activity Relationship (SAR) Insights
The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of kinase inhibition.
-
N1-substituent: The ethyl acetate group at the N1 position can be hydrolyzed to the corresponding carboxylic acid, providing a potential vector for improving solubility or for forming interactions with the kinase active site.
-
C3 and C5-substituents: The methyl groups at the C3 and C5 positions contribute to the lipophilicity of the molecule and can influence the orientation of the pyrazole core within the ATP-binding pocket.
-
C4-substituent: The C4 position, functionalized via cross-coupling, is often directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of a wide range of substituents to enhance potency and selectivity.[13]
Comparative Biological Potential
While direct comparative biological data for this compound and its close analogues is not extensively published, we can infer its potential by examining data for structurally related pyrazole-based kinase inhibitors.
| Pyrazole Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | 0.25 µM (against MCF7 cells) | [11] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2 | 10.05 µM (against HepG2 cells) | [11] |
| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | [11] |
| Pyrazole-based Aurora A Kinase Inhibitors | Aurora A | 0.16 µM | [10] |
This data highlights the significant potential of the pyrazole scaffold in generating potent kinase inhibitors. The synthetic versatility of this compound allows for the systematic exploration of the chemical space around this privileged core, facilitating the development of novel therapeutics.
Conclusion
This compound emerges as a strategically important building block in modern organic synthesis and drug discovery. Its straightforward synthesis and, most importantly, the high reactivity of the C4-iodo group in a variety of palladium-catalyzed cross-coupling reactions, position it as a superior starting material for the rapid generation of diverse molecular architectures. Compared to other iodinated pyrazoles, its substitution pattern offers a balance of reactivity and steric accessibility, making it an ideal platform for library synthesis. The proven success of the pyrazole scaffold in kinase inhibition underscores the immense potential of derivatives synthesized from this versatile intermediate in the development of next-generation targeted therapies.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4497.
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 2-15.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Iodo-2,3,4-trimethoxybenzene and Its Isomers in Cross-Coupling Reactions. BenchChem Technical Guides.
- BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem Technical Guides.
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
- Mkrtchyan, S., et al. (2020). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect, 5(43), 13437-13441.
- Patel, K., et al. (2022). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
- BenchChem. (2025). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem Technical Guides.
- Minakata, S., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 837-846.
- El-Sayed, N. N. E., et al. (2024). Journal of Physical Chemistry & Biophysics. Longdom Publishing SL.
- Abdel-Aziz, A. A., et al. (2024).
- BenchChem. (2025). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Technical Guides.
- PrepChem. (n.d.).
- Naim, M. J., & Alam, O. (2017). Pyrazoles as anticancer agents: Recent advances.
- Beletskaya, I. P., & Cheprakov, A. V. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 8(52), 29699-29708.
- Kumar, A., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.
- Naim, M. J., et al. (2017). Pyrazoles as anticancer agents: Recent advances.
- Lennox, A. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746-1758.
- Ghorab, M. M., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 345(9), 721-730.
- BenchChem. (2025).
- Shirodkar, P. Y., & Bhat, K. S. (1993). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Indian Journal of Chemistry - Section B, 32B(11), 1124-1127.
- Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Technical Guides.
- Kappe, C. O., et al. (2011). Flow Chemistry: Sonogashira Coupling. Journal of Organic Chemistry, 76(15), 6297-6305.
- Al-Suhaimi, E. A., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Medicinal Chemistry, 63(17), 9414-9426.
- BenchChem. (2025).
- Sviridova, L. A., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Khimiya Geterotsiklicheskikh Soedinenii, (10), 1409-1412.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- Patel, K., et al. (2022).
- Yurttaş, L., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6868.
- Stanovnik, B., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(5).
- Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3749.
- Somorjai, G. A., et al. (2011). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 40(43), 11520-11525.
- Doxsee, K. M., & Hutchison, J. E. (2008). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Werner, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913.
- Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-11.
- Reddy, T. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4497.
- Baranauskiene, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Pérez-Temprano, M. H., et al. (2012). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Organometallics, 31(17), 6245-6252.
- Reddy, P. P., et al. (2016). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. Letters in Organic Chemistry, 13(8), 598-604.
- Wang, D., et al. (2020). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. RSC Advances, 10(1), 173-180.
- Doxsee, K. M., & Hutchison, J. E. (2008). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Efficiency: Iodo- vs. Bromo-Pyrazole Derivatives in Catalytic Cross-Coupling Reactions
Introduction: The Central Role of Pyrazoles in Modern Chemistry
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in a wide array of biologically active compounds has cemented its status as a "privileged" structure in medicinal chemistry. The functionalization of this heterocyclic core through catalytic cross-coupling reactions is a critical strategy for generating novel chemical entities with therapeutic potential. The choice of starting material, particularly the halogenated pyrazole derivative, is a key determinant of synthetic efficiency and success. This guide provides an in-depth, objective comparison of the coupling efficiency of iodo- and bromo-pyrazole derivatives in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the causality behind experimental choices and providing supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Fundamental Divide: Carbon-Iodine vs. Carbon-Bromine Bonds
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to a faster reaction rate.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies (BDE).[1]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~276-285 |
| C-Cl | ~327-339 |
| C-F | ~485 |
| (Data sourced from multiple references, providing a general range).[2][3] |
As the data indicates, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This lower bond energy means that less energy is required to cleave the C-I bond during the oxidative addition step, making iodo-pyrazoles generally more reactive substrates in palladium-catalyzed cross-coupling reactions.[4] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- counterparts.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry.[5] When comparing iodo- and bromo-pyrazoles in this reaction, the higher reactivity of the C-I bond is a distinct advantage.
4-Iodopyrazole is an excellent substrate for Suzuki-Miyaura couplings, readily undergoing oxidative addition to the palladium(0) catalyst.[4] This high reactivity allows for efficient coupling with a wide range of aryl, heteroaryl, and vinyl boronic acids under relatively mild conditions.
While bromo-pyrazoles are also viable substrates, they often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to iodo-pyrazoles.[6] However, an interesting exception has been noted in the coupling of halogenated aminopyrazoles, where bromo and chloro derivatives were found to be superior to iodo-pyrazoles due to a reduced propensity for dehalogenation, an undesired side reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Halopyrazole | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 4-Iodopyrazole deriv. | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[7] |
| 4-Bromopyrazole deriv. | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[7] |
| 4-Bromopyrazole | XPhos-Pd-G2/XPhos | K₂CO₃ | EtOH/H₂O | MW | - | Good to Excellent | Effective for aminopyrazoles, where iodo-pyrazoles may lead to dehalogenation. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodopyrazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Sonogashira Coupling: Forging Carbon-Carbon sp²-sp Bonds
The Sonogashira reaction, a palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is an exceptionally efficient method for constructing C(sp²)-C(sp) bonds.[8] In this reaction, the superior reactivity of iodo-pyrazoles is particularly pronounced.
Numerous protocols detail the successful Sonogashira coupling of iodo-pyrazole derivatives with a wide variety of terminal alkynes, often proceeding to high yields at room temperature or with gentle heating.[9] In a direct comparative study, it was noted that while 1-(1-protected)-3-iodo-1H-pyrazole derivatives underwent successful Sonogashira coupling, the analogous bromo-pyrazoles failed to react with phenylacetylene under various Sonogashira conditions. This stark difference underscores the enhanced utility of iodo-pyrazoles for this transformation.
Comparative Performance in Sonogashira Coupling
| Halopyrazole | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 4-Iodopyrazole deriv. | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 80 | 85-95 | Highly effective and widely used system.[7] |
| 3-Iodo-1H-pyrazole deriv. | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | - | High | Successful coupling with phenylacetylene. |
| 3-Bromo-1H-pyrazole deriv. | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | - | No Reaction | Failed to couple with phenylacetylene under various conditions. |
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Representative Protocol: Sonogashira Coupling of an Iodo-Pyrazole Derivative
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodo-pyrazole derivative (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Navigating a More Nuanced Landscape
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10] When comparing iodo- and bromo-pyrazoles in this context, the choice of the optimal halide is less straightforward and is highly dependent on the specific amine coupling partner and the catalyst system employed (palladium vs. copper).
A pivotal study on the C4-amination of 4-halo-1H-1-tritylpyrazoles revealed a fascinating dichotomy:
-
For Palladium-Catalyzed Reactions: 4-Bromo-1-tritylpyrazole was found to be more effective than the 4-iodo or chloro derivatives for the coupling of aryl- or alkylamines that lack a β-hydrogen.[11] For amines with a β-hydrogen, such as pyrrolidine, the palladium-catalyzed reaction with the bromo-pyrazole gave very low yields (e.g., 7%).[12]
-
For Copper-Catalyzed Reactions: In contrast, the CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole was effective for alkylamines possessing a β-hydrogen.[11]
This demonstrates a complementary relationship between the two catalyst systems and the halide choice. The generally higher reactivity of iodo-pyrazoles may be detrimental in some Pd-catalyzed systems, potentially leading to side reactions or catalyst inhibition, whereas the more robust bromo-pyrazole proves to be a more reliable substrate. Conversely, the copper-catalyzed system can effectively leverage the reactivity of the iodo-pyrazole for challenging substrates.
Comparative Performance in C4-Amination of 4-Halo-1-tritylpyrazole
| Halopyrazole | Catalyst | Amine | Yield (%) | Notes |
| 4-Bromo | Pd(dba)₂ / tBuDavePhos | Morpholine (no β-H on N-substituent) | 67 | Bromo derivative is superior for this class of amines with Pd catalysis.[12] |
| 4-Bromo | Pd(dba)₂ / tBuDavePhos | Pyrrolidine (has β-H) | 7 | Low yield likely due to β-hydride elimination.[12] |
| 4-Iodo | CuI | Pyrrolidine (has β-H) | 43 | Iodo derivative is effective with Cu catalysis for this class of amines.[11] |
Decision Workflow: Choosing the Right Halopyrazole
Caption: A decision-making guide for selecting the optimal halopyrazole.
Representative Protocol: Buchwald-Hartwig Amination of 4-Bromopyrazole
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the 4-bromo-pyrazole derivative (1.0 mmol, 1.0 equiv.), a suitable palladium precatalyst (e.g., tBuBrettPhos-Pd-G3, 0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).[13]
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a plug of silica gel or Celite, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 4-aminopyrazole.
Conclusion: A Strategic Choice for Optimal Efficiency
The choice between an iodo- or bromo-pyrazole derivative is not merely a matter of substrate availability but a strategic decision that can significantly impact the efficiency and outcome of a cross-coupling reaction.
-
For Suzuki-Miyaura and Sonogashira couplings , the weaker C-I bond of iodo-pyrazoles generally provides a distinct advantage, leading to higher reactivity, milder reaction conditions, and broader substrate scope. They are the preferred choice for these transformations, except in specific cases where side reactions like dehalogenation are a concern.
-
For Buchwald-Hartwig amination , the landscape is more nuanced. Bromo-pyrazoles often prove superior in palladium-catalyzed reactions with amines lacking β-hydrogens. Conversely, iodo-pyrazoles are more effective when paired with a copper catalyst for the amination of alkylamines possessing β-hydrogens.
Ultimately, the optimal halogenated pyrazole is dictated by the specific transformation, the nature of the coupling partners, and the chosen catalytic system. By understanding the fundamental principles of C-X bond reactivity and consulting relevant experimental data, researchers can strategically select their starting materials to optimize synthetic routes, saving valuable time and resources in the pursuit of novel molecular discovery.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and Its Analogues for Pharmaceutical Research
Abstract
This guide provides a comprehensive analysis of the synthesis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a key building block in modern drug discovery, and its structural analogues. We present a comparative overview of synthetic methodologies, focusing on the critical steps of pyrazole iodination and N-alkylation. Detailed experimental protocols, supported by mechanistic insights, are provided to guide researchers in the efficient preparation of these valuable compounds. Furthermore, a comparative analysis of reaction outcomes for different structural analogues is presented, offering valuable data for the strategic design of compound libraries for pharmaceutical and medicinal chemistry applications.
Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound and its analogues are particularly valuable intermediates. The 4-iodo substituent serves as a versatile handle for further elaboration through cross-coupling reactions, while the N-acetic acid ester moiety provides a key vector for interaction with biological targets or for further chemical modification.[2]
This guide will focus on the practical synthesis of the title compound and its analogues, providing a comparative framework to aid in the selection of synthetic routes and the design of novel derivatives.
Synthetic Pathways: A Two-Step Approach
The synthesis of this compound and its analogues is typically achieved through a two-step sequence:
-
Halogenation/Iodination of the Pyrazole Core: Introduction of a halogen, specifically iodine, at the C4 position of the 3,5-dimethylpyrazole ring.
-
N-Alkylation: Attachment of the ethyl acetate moiety to the N1 position of the 4-iodo-3,5-dimethyl-1H-pyrazole intermediate.
The following sections will detail the experimental protocols for these steps and discuss the synthesis of relevant analogues.
Caption: General synthetic workflow for the target compound.
Experimental Protocols and Comparative Synthesis
Step 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole (Intermediate 1)
The iodination of 3,5-dimethylpyrazole is a crucial first step. Various iodinating reagents and conditions can be employed, with the choice often depending on factors such as cost, safety, and desired yield.
Protocol 1: Iodination using Iodine and an Oxidizing Agent
This method utilizes molecular iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species.
-
Materials:
-
3,5-Dimethylpyrazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water (H₂O)
-
-
Procedure: [3]
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole and iodine (in a 2:1 molar ratio) in water with stirring at room temperature for 1-2 hours.
-
Add potassium carbonate portion-wise to the reaction mixture and continue stirring for an additional 1-2 hours.
-
Slowly add 30% hydrogen peroxide solution dropwise and continue to stir for 1-2 hours.
-
Heat the reaction mixture in an oil bath at 100-140°C until all solids have dissolved.
-
Pour the hot reaction mixture into ice water to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry to afford 4-iodo-3,5-dimethyl-1H-pyrazole.
-
Rationale for Experimental Choices:
-
The use of an oxidizing agent like hydrogen peroxide in situ generates a more potent electrophilic iodinating species, which is necessary for the electrophilic substitution on the electron-rich pyrazole ring.
-
Potassium carbonate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.
Step 2: N-Alkylation of 4-Iodo-3,5-dimethyl-1H-pyrazole
The introduction of the ethyl acetate moiety is typically achieved via N-alkylation with a suitable ethyl haloacetate. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.
Protocol 2: N-Alkylation with Ethyl Bromoacetate
This protocol is a standard and effective method for the N-alkylation of pyrazoles.
-
Materials:
-
4-Iodo-3,5-dimethyl-1H-pyrazole (Intermediate 1)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
-
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Add ethyl bromoacetate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Rationale for Experimental Choices:
-
Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH, facilitating the nucleophilic attack on the ethyl bromoacetate.
-
Acetone and acetonitrile are suitable polar aprotic solvents that dissolve the reactants and facilitate the SN2 reaction.
Caption: Mechanism of N-alkylation of the pyrazole intermediate.
Synthesis of Analogues and Comparative Data
To provide a comparative perspective, we outline the synthesis of several analogues of the title compound, varying the halogen at the 4-position and the ester group of the N-alkyl chain.
Analogue Synthesis
-
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Analogue 1): This analogue can be synthesized following the same two-step procedure, substituting the iodination step with a bromination reaction (e.g., using N-bromosuccinimide in a suitable solvent). The subsequent N-alkylation would proceed as described in Protocol 2.
-
tert-Butyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Analogue 2): This analogue can be prepared by using tert-butyl bromoacetate in the N-alkylation step (Protocol 2) with 4-iodo-3,5-dimethyl-1H-pyrazole.
-
Ethyl (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Analogue 3): This analogue would require a chlorination step (e.g., using N-chlorosuccinimide) followed by the standard N-alkylation protocol.
Comparative Performance Data
The following table summarizes the expected outcomes for the synthesis of the target compound and its analogues based on established chemical principles and literature precedents for similar transformations. Actual yields may vary depending on specific reaction conditions and optimization.
| Compound | Halogenation Method | N-Alkylation Alkylating Agent | Expected Yield (Step 1) | Expected Yield (Step 2) | Overall Expected Yield | Key Considerations |
| This compound | I₂ / H₂O₂ | Ethyl bromoacetate | Good to Excellent | Good to Excellent | High | Iodination is generally efficient on electron-rich pyrazoles. |
| Analogue 1: Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | NBS | Ethyl bromoacetate | Excellent | Good to Excellent | High | Bromination with NBS is typically a high-yielding reaction. |
| Analogue 2: tert-Butyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | I₂ / H₂O₂ | tert-Butyl bromoacetate | Good to Excellent | Good | Moderate to High | The bulkier tert-butyl group may slightly lower the N-alkylation reaction rate. |
| Analogue 3: Ethyl (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate | NCS | Ethyl bromoacetate | Good | Good to Excellent | Moderate to High | Chlorination can sometimes be less selective than bromination or iodination. |
Conclusion
The synthesis of this compound and its analogues can be reliably achieved through a robust two-step synthetic sequence involving halogenation and N-alkylation. The choice of reagents and reaction conditions for each step allows for the preparation of a diverse range of analogues with predictable outcomes. The comparative data presented in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel pyrazole-based compounds for biological evaluation.
References
- Lan, R. X., Liu, Q., Fan, P. S., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem Technical Support.
- Dong, H., et al. (2008). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 64(3), o543.
- Fustero, S., et al. (2011). Synthesis of Substituted-3-iodo-1H-pyrazole Derivatives and Their Further Modification under Sonogashira Cross-coupling Reaction. ARKIVOC, 2011(7), 244-257.
- Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
- S. Nanjunda Swamy, et al. (2013). Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl Phthalazine-1,4-diones. Trade Science Inc.
- Gomha, S. M., et al. (2017). Synthesis of Ethyl-4-formyl-1-substitute-phenyl-1H-pyrazole-3-carboxylate Derivatives.
- Gatfaoui, S., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8986-8997.
- Dong, H., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o146.
-
MolPort. (n.d.). Compound ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. Retrieved from [Link]
- Aktoudianakis, E. (2007).
- Sharma, P., & Rane, N. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 108-113.
- Kamal, A., et al. (2015). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 80(15), 7565-7575.
- Bansal, R. K. (2018). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. FMHR, 3(10), 1462-1480.
- Schiesher, J. F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 248, 115068.
Sources
A Senior Application Scientist's Guide to Validating the Structure of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and Its Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Their synthetic accessibility and diverse biological activities make them a focal point of medicinal chemistry. However, the journey from a designed molecule to a potential drug candidate is paved with rigorous structural verification. Unambiguous confirmation of the molecular architecture is paramount to ensure that the observed biological activity is correctly attributed to the intended compound.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and its derivatives. As a Senior Application Scientist, my aim is to not only present protocols but to instill a deeper understanding of the "why" behind the experimental choices, empowering you to confidently characterize your novel pyrazole-based compounds.
The Foundational Structure: Predicting the NMR Fingerprint of this compound
Before venturing into the analysis of novel derivatives, it is crucial to establish a baseline understanding of the expected NMR spectra for our parent compound. While direct literature data for this specific molecule is scarce, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing its constituent fragments and data from closely related analogs.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is the first port of call for structural elucidation. For this compound, we anticipate a spectrum characterized by sharp, well-resolved signals corresponding to the different proton environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Ethyl (-OCH₂CH₃ ) | ~1.25 | Triplet (t) | ~7.1 | Shielded aliphatic protons coupled to the adjacent methylene group. |
| Pyrazole-CH₃ (C3 & C5) | ~2.20 and ~2.25 | Singlet (s) | N/A | Two distinct singlets for the two methyl groups on the pyrazole ring. Their chemical shifts will be similar but likely distinguishable due to the asymmetric N1-substituent. |
| Ethyl (-OCH₂ CH₃) | ~4.20 | Quartet (q) | ~7.1 | Methylene protons deshielded by the adjacent oxygen atom and coupled to the methyl protons of the ethyl group. |
| N-CH₂ -COO | ~4.90 | Singlet (s) | N/A | Methylene protons adjacent to the pyrazole nitrogen and the carbonyl group, leading to significant deshielding. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, while less sensitive, provides invaluable information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl (-OCH₂C H₃) | ~14.0 | Typical chemical shift for a terminal methyl carbon of an ethyl ester. |
| Pyrazole-C H₃ (C3 & C5) | ~10.0 and ~13.0 | Aliphatic methyl carbons attached to the aromatic pyrazole ring. The two signals will be distinct.[1] |
| Ethyl (-OC H₂CH₃) | ~62.0 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| N-C H₂-COO | ~50.0 | Methylene carbon attached to the pyrazole nitrogen, experiencing deshielding effects. |
| Pyrazole C 4-I | ~65.0 | The C4 carbon is significantly shielded by the heavy iodine atom (the "heavy atom effect"). |
| Pyrazole C 3 & C 5 | ~140.0 and ~148.0 | Quaternary carbons of the pyrazole ring, with their exact shifts influenced by the methyl and iodo substituents.[2] |
| Carbonyl (-C =O) | ~168.0 | Typical chemical shift for an ester carbonyl carbon. |
The Power of Comparison: How Structural Modifications Impact the NMR Spectra
The true utility of this guide lies in its application to novel derivatives. By understanding how changes to the parent structure of this compound affect the NMR spectra, researchers can rapidly confirm the success of their synthetic modifications.
Scenario 1: Substitution at the 4-Position (Replacing Iodine)
A common synthetic route involves the replacement of the iodo group at the C4 position via cross-coupling reactions.
-
Impact on ¹³C NMR: The most dramatic change will be observed for the C4 carbon. Replacement of iodine with a less electronegative group (e.g., an aryl or alkyl group) will cause a significant downfield shift (deshielding) of the C4 signal from the ~65 ppm region to a more typical aromatic/olefinic region (110-130 ppm).
-
Impact on ¹H NMR: If the substituent at C4 bears protons, new signals will appear in the spectrum. Furthermore, the electronic nature of the new substituent will have a subtle but measurable effect on the chemical shifts of the C3 and C5 methyl protons.
Scenario 2: Modification of the N1-acetate Group
Alterations to the ethyl acetate moiety at the N1 position are another common derivatization strategy.
-
Impact on ¹H and ¹³C NMR: Any changes to the ester group (e.g., hydrolysis to a carboxylic acid, amidation, or substitution of the ethyl group) will be readily apparent in the corresponding signals of the N1-side chain. For instance, hydrolysis to the carboxylic acid would lead to the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton, typically above 10 ppm.
The Experimental Workflow: A Self-Validating System
To ensure the trustworthiness of your structural elucidation, a multi-pronged NMR approach is essential. This workflow integrates 1D and 2D NMR techniques to create a self-validating dataset.
Caption: A comprehensive NMR workflow for unambiguous structural validation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is a critical step for validating the carbon assignments.
3. 2D NMR Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for identifying connected spin systems. For our parent compound, a cross-peak between the ethyl -CH₂- and -CH₃ protons would be expected.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, a correlation between the N-CH₂- protons and the C3 and C5 carbons of the pyrazole ring would definitively confirm the N1-substitution pattern.
Visualizing Connectivity: The Power of 2D NMR
The following diagram illustrates the key expected HMBC correlations for our parent compound, which are instrumental in confirming its structure.
Sources
A Comparative Guide to Catalytic Systems for Reactions of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of pyrazole scaffolds is a cornerstone for the development of novel therapeutics. The pyrazole motif is a privileged structure, appearing in a multitude of biologically active compounds. Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a particularly valuable building block, offering a reactive handle at the C4 position for the introduction of molecular diversity through various cross-coupling reactions. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of catalytic systems for the most common and impactful cross-coupling reactions involving this substrate, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Strategic Importance of Catalyst Selection
The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in a variety of cross-coupling reactions.[1] However, the N-acetic acid ester substituent introduces specific electronic and steric considerations that must be taken into account when selecting a catalytic system. The lone pairs on the pyrazole nitrogens can potentially coordinate to the metal center, influencing catalyst activity.[1] Therefore, the judicious choice of metal, ligand, base, and solvent is critical to achieving optimal results. This guide will delve into the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as Ullmann-type C-O couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For the arylation of this compound, palladium-based catalysts are the systems of choice.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~85-95 | 5 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | ~90-98 | 2-5 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | ~88-96 | 2.5-3.5 |
| Pd/DNA@MWCNTs | NaOH | H₂O/Ethanol | 65 | 1 | ~92 | 0.024 |
Note: Yields are representative and can vary based on the specific boronic acid used.
Expert Insights:
-
Pd(PPh₃)₄ is a classic, reliable catalyst that is effective for a range of Suzuki couplings.[2] Its primary advantage is its ready availability and ease of use.
-
The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos and XPhos often leads to higher yields and shorter reaction times, especially with sterically hindered or electronically challenging coupling partners.[1][3] These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
-
The use of a heterogeneous catalyst like Pd/DNA@MWCNTs in aqueous ethanol offers a greener and more sustainable approach, with the added benefit of easy catalyst recovery and recycling.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 1: Generalized experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).[1]
-
Add Pd(OAc)₂ (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv).[1]
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.[1]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a dual catalytic system of palladium and copper.[5][6]
Comparative Performance of Catalysts in Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | RT - 80 | 2-12 | ~85-95 |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or THF | 80-100 | 4-16 | ~80-90 |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 | 24 | ~70-85 |
Note: Yields are representative and can vary based on the specific terminal alkyne used.
Expert Insights:
-
The classic PdCl₂(PPh₃)₂ / CuI system is highly effective for the Sonogashira coupling of iodopyrazoles.[5] The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Copper-free conditions, such as using Pd(OAc)₂ / PPh₃ , can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]
-
The choice of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical, as it serves to neutralize the hydrogen iodide formed during the reaction.[7]
Catalytic Cycles in Sonogashira Coupling
Figure 2: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[5]
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 3.0 equiv).[5]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.[7]
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[7]
Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, offering a direct route to substituted alkenes.[8] For this compound, this reaction allows for the introduction of various vinyl groups at the C4 position.
Comparative Performance of Catalysts in Heck-Mizoroki Reaction
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | ~95 (with acrylates) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate |
| Pd(L-proline)₂ | - | K₂CO₃ | Water (MW) | 120 | Good to Excellent |
Note: Yields are highly dependent on the alkene coupling partner.
Expert Insights:
-
The choice of ligand is crucial in the Heck reaction. For the coupling of 1-protected-4-iodo-1H-pyrazoles with acrylates, triethyl phosphite (P(OEt)₃) has been shown to be a particularly effective ligand, leading to high yields.[9]
-
The protecting group on the pyrazole nitrogen can influence the reaction outcome. A bulky protecting group like a trityl group has been found to be beneficial in some cases.[9] While the ethyl acetate group in the target molecule is less bulky, its electronic effects should be considered.
-
The use of a phosphine-free catalyst system, such as Pd(L-proline)₂ in water under microwave irradiation, represents a more environmentally friendly and often faster alternative to traditional conditions.[8]
Detailed Protocol: Heck-Mizoroki Reaction
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and the ligand (e.g., P(OEt)₃, 4-10 mol%).[9]
-
Add the base (e.g., Et₃N, 1.5 equiv) and the solvent (e.g., DMF).[9]
-
Degas the mixture and heat under an inert atmosphere at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Comparative Performance of Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| Pd(dba)₂ | tBuDavePhos | K₃PO₄ | Xylene (MW) | 80-140 |
Note: The choice of catalyst and ligand is highly dependent on the nature of the amine.
Expert Insights:
-
For the coupling of amines with 4-halopyrazoles, the choice between palladium and copper catalysis can be complementary. Palladium catalysts, particularly with bulky phosphine ligands like XPhos or tBuDavePhos , are generally effective for aromatic or bulky amines that lack β-hydrogens.[11][12]
-
Copper-catalyzed conditions may be more suitable for alkylamines that possess β-hydrogen atoms.[12]
-
The N-trityl group has been used as a protecting group in some Buchwald-Hartwig reactions of 4-halopyrazoles.[11] The N-acetic acid ester group of the target molecule is expected to be stable under these conditions.
Ullmann-Type C-O Coupling: Synthesis of Pyrazolyl Ethers
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-oxygen bonds.[13] Modern protocols often use catalytic amounts of copper and various ligands to achieve this transformation under milder conditions.
Comparative Performance of Catalysts in C-O Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 110 |
| CuI | 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK | Alcohol (MW) | 130 |
| CuI | L-proline | Cs₂CO₃ | DMSO | 80-90 |
Expert Insights:
-
Copper(I) iodide (CuI) is a commonly used catalyst for the O-arylation of alcohols with iodopyrazoles.[14]
-
The addition of a ligand, such as 1,10-phenanthroline or its derivatives, can significantly enhance the reaction rate and yield.[14]
-
Microwave irradiation can dramatically reduce reaction times, often providing the desired product in just one hour.[14][15]
-
L-proline has been shown to be an effective and inexpensive ligand for Ullmann-type couplings of N-heterocycles.[16]
Detailed Protocol: Microwave-Assisted C-O Coupling
-
In a microwave reaction vial, combine this compound (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).[14]
-
Add the desired alcohol (which can also serve as the solvent).
-
Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv).[14]
-
Seal the vial and irradiate in a microwave reactor at 130 °C for 1 hour with stirring.[14]
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The functionalization of this compound through cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential pharmaceutical applications. The choice of catalyst is a critical parameter that dictates the success of these transformations. Palladium-based catalysts, particularly those with bulky phosphine ligands, are highly effective for C-C and C-N bond formation in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. For C-O and certain C-N couplings, copper-based systems, especially under modern, ligand-assisted conditions, offer a reliable and often complementary approach. This guide provides a framework for selecting the optimal catalytic system for your desired transformation, empowering you to efficiently and effectively synthesize a diverse range of functionalized pyrazole derivatives.
References
- Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles - Benchchem.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar.
- Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles - Benchchem.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles.
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.
- Buchwald–Hartwig amination - Wikipedia.
- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem.
- Flow Chemistry: Sonogashira Coupling.
- Heck Reaction - Organic Chemistry Portal.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Ullmann Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
- ChemInform Abstract: Copper‐Catalyzed C—N Cross‐Coupling of Arylboronic Acids with N‐Acylpyrazoles. - Sci-Hub.
- Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate - Benchchem.
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
- Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace.
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate.
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
- Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols - Organic Chemistry Portal.
- Redox-Active Esters in Fe-Catalyzed C–C Coupling - PMC - NIH.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications.
- Chapter 4.
- Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere - Organic Chemistry Portal.
- Copper-catalyzed coupling of alkylamines and aryl iodides: an efficient system even in an air atmosphere - PubMed.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet - JEOL USA Inc..
- Alternatives to Palladium: A Comparative Guide to Cross-Coupling Catalysts for Ethyl 4-Iodobenzoate - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] This guide focuses on the specific scaffold of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , a tetra-substituted pyrazole with distinct chemical features poised for therapeutic exploration. The objective of this document is to provide a comprehensive framework for the synthesis and comparative biological evaluation of its novel derivatives. By systematically modifying key positions on the parent molecule, we aim to elucidate critical structure-activity relationships (SAR) that can guide the development of next-generation therapeutic agents.[3][8][9] This guide furnishes detailed experimental protocols, illustrative data for comparison, and a logical workflow for screening potential anticancer and antimicrobial activities, designed for researchers, scientists, and drug development professionals.
Part 1: The Core Scaffold and Rationale for Derivatization
Chemical Features of the Parent Compound
The therapeutic potential of a molecule is intrinsically linked to its structure. The parent compound, this compound, possesses several key features that make it an attractive starting point for a drug discovery program:
-
The Pyrazole Core: This five-membered aromatic heterocycle is metabolically stable and acts as a versatile scaffold for orienting substituents in three-dimensional space to achieve specific interactions with biological targets.[6]
-
N-acetic acid ethyl ester Side Chain: The substituent at the N1 position significantly influences the molecule's physicochemical properties. The ethyl acetate group can affect solubility, cell membrane permeability, and may act as a prodrug moiety, being hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which could be the active form.
-
3,5-Dimethyl Groups: These methyl groups provide steric bulk and influence the electronic properties of the pyrazole ring, which can be crucial for target binding and selectivity.
-
4-Iodo Substituent: The iodine atom at the C4 position is a particularly interesting feature. As a heavy halogen, it can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[8][9][10] Furthermore, its presence offers a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties.
Proposed Synthetic Strategy and Derivative Design
To explore the SAR of this scaffold, a library of derivatives should be synthesized by systematically modifying two key positions: the ester group at N1 and the iodo group at C4. A plausible synthetic approach is outlined below.
Caption: General synthetic pathway for the parent compound and its derivatives.
Based on this strategy, a focused library of derivatives can be created for comparative analysis.
| Compound ID | R1 (Ester Modification) | R4 (Iodo Modification) | Rationale |
| Parent | -CH₂COOEt | I | Baseline compound for comparison. |
| DERIV-A1 | -CH₂COOH | I | Investigates the effect of the free acid (potential active form). |
| DERIV-A2 | -CH₂CONH₂ | I | Explores the impact of an amide group on H-bonding and activity. |
| DERIV-B1 | -CH₂COOEt | Br | Compares the effect of a different halogen at the C4 position. |
| DERIV-B2 | -CH₂COOEt | Phenyl | Introduces an aromatic ring to probe for π-π stacking interactions. |
| DERIV-B3 | -CH₂COOEt | H | Evaluates the necessity of a substituent at the C4 position. |
Part 2: Comparative Evaluation of Anticancer Activity
Numerous pyrazole derivatives have been reported to exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases like EGFR and CDK.[3][4] A primary screening of our synthesized derivatives against a panel of human cancer cell lines is a critical first step in identifying promising candidates.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity.
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11][13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.
-
Causality: This cell density ensures logarithmic growth during the experiment and provides a sufficient signal for the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of media containing the different compound concentrations (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to exert their effects on cell proliferation.
-
-
MTT Assay:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Causality: DMSO is an effective solvent for formazan, ensuring a homogenous solution for accurate absorbance reading.
-
-
Data Acquisition and Analysis:
-
Shake the plate for 5 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
-
Data Presentation and Interpretation
The cytotoxicity data should be summarized in a clear, comparative table. The following is an illustrative example of how the results might be presented.
Table 1: Illustrative IC₅₀ Values (µM) of Pyrazole Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | 25.6 | 31.2 | 45.1 |
| DERIV-A1 | 12.3 | 15.8 | 22.4 |
| DERIV-A2 | 35.1 | 40.5 | 50.8 |
| DERIV-B1 | 18.9 | 24.1 | 33.7 |
| DERIV-B2 | 8.5 | 11.2 | 14.6 |
| DERIV-B3 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
Data are for illustrative purposes only.
Caption: Workflow for in vitro cytotoxicity screening of pyrazole derivatives.
Part 3: Comparative Evaluation of Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole-containing compounds have shown promise as potent antibacterial and antifungal agents.[5][6][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Causality: Standardizing the inoculum is critical for the reproducibility and accuracy of MIC results.[18]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plate:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Causality: Serial dilution provides a logarithmic scale of concentrations, which is standard for determining MIC values efficiently.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation and Interpretation
The antimicrobial activity data should be presented in a table summarizing the MIC values.
Table 2: Illustrative MIC Values (µg/mL) of Pyrazole Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent | 64 | >128 | 128 |
| DERIV-A1 | 32 | 128 | 64 |
| DERIV-A2 | 64 | >128 | 128 |
| DERIV-B1 | 16 | 64 | 32 |
| DERIV-B2 | >128 | >128 | >128 |
| DERIV-B3 | 128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data are for illustrative purposes only.
Part 4: Structure-Activity Relationship (SAR) Analysis
-
Effect of N1 Substituent: The conversion of the parent ester to the carboxylic acid (DERIV-A1 ) appears to enhance both anticancer and antimicrobial activity, suggesting the free acid may be the active species. The amide (DERIV-A2 ) shows no improvement, indicating that a hydrogen bond donor/acceptor group in this position is not favorable.
-
Effect of C4 Substituent: The complete removal of the C4 substituent (DERIV-B3 ) leads to a loss of anticancer activity, highlighting the importance of a group at this position. Replacing iodine with bromine (DERIV-B1 ) maintains or slightly improves activity, suggesting that halogens are beneficial. The introduction of a bulky phenyl group (DERIV-B2 ) significantly boosts anticancer activity but abolishes antimicrobial effects, indicating a divergence in the structural requirements for the two activities. This derivative could be a selective anticancer lead.
Conclusion
This guide provides a structured and scientifically grounded approach to comparing the biological activities of novel this compound derivatives. Through systematic chemical modification and standardized biological assays, a clear understanding of the structure-activity relationships for this scaffold can be developed. The illustrative data suggest that modifications at both the N1-side chain and the C4-position profoundly impact biological outcomes, with distinct structural features favoring either anticancer or antimicrobial activity. The most promising derivatives identified through this screening cascade, such as DERIV-A1 and DERIV-B2 in our hypothetical example, would warrant further investigation, including mechanistic studies and evaluation in preclinical in vivo models. This framework underscores the vast potential of the pyrazole scaffold in the ongoing quest for novel and effective therapeutic agents.
References
- Recent Advances in the Development of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Portal of Research.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Antibacterial pyrazoles: tackling resistant bacteria.
- Mini review on anticancer activities of Pyrazole Deriv
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Application Notes and Protocols for In Vitro Evalu
- Antimicrobial Susceptibility Testing.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
- New Method for Antibiotic Susceptibility Testing. American Society for Microbiology.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Guideline for anticancer assays in cells.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
- Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives.
- Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Comparative Study of HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Intermediates like ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No: 1158314-64-7), a substituted pyrazole, serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, highlighting the importance of this class of compounds.[1] Consequently, the rigorous assessment of their purity is not merely a quality control step but a fundamental requirement for regulatory compliance and the integrity of the final drug product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical technique for your needs.
Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[2] Its precision, versatility, and high resolution make it an indispensable tool in pharmaceutical quality control. For a polar molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most logical and effective approach.
The Rationale Behind RP-HPLC Method Development
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Our goal is to develop a method that can accurately quantify the main compound while separating it from any potential process-related impurities or degradation products.
-
Column Selection: The Foundation of Separation The choice of a stationary phase is the most critical parameter in HPLC. Given the structure of our analyte—a moderately polar heterocyclic compound—a C18 (octadecylsilane) column is the preferred choice. The C18 stationary phase provides a non-polar surface that retains the analyte through hydrophobic interactions. This allows for elution using a polar mobile phase, which is the principle of reversed-phase chromatography. A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) typically offers a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase Optimization: Driving the Separation The mobile phase composition dictates the retention and elution of the analyte and its impurities. For pyrazole derivatives, a combination of an aqueous buffer and an organic modifier is effective.[4][5]
-
Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase : The addition of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or formic acid, to the aqueous phase (e.g., purified water) is crucial.[4][5] This serves two purposes: it protonates any residual silanol groups on the silica-based stationary phase, preventing peak tailing, and it can improve the peak shape of the analyte itself.
-
Elution Mode : An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis if all impurities are resolved within a reasonable timeframe.[5] However, a gradient elution (where the proportion of the organic solvent is increased over time) may be necessary to elute highly retained impurities and reduce the analysis time.
-
-
Detector Selection: Visualizing the Purity The pyrazole ring system contains a chromophore that absorbs UV radiation. Therefore, a UV-Vis or a Diode Array Detector (DAD) is the ideal choice for detection. A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which can be used for peak purity analysis to ensure that a chromatographic peak corresponds to a single compound.[6] The detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol: RP-HPLC Purity Analysis
This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines before routine use.[3][7][8]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic Acid (TFA).
-
Purified water (18.2 MΩ·cm).
-
Reference standard of this compound (known purity).
-
Test sample of this compound.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water (v/v).
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the analyte (determined by DAD scan, typically around 220-260 nm for pyrazole structures).
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: An Alternative and Complementary Technique: GC-MS
While HPLC is the primary choice for this analyte, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a powerful complementary or alternative technique, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[2][9]
Applicability of GC-MS
GC is suitable for compounds that are volatile and thermally stable. This compound has a moderate molecular weight and may be amenable to GC analysis, especially if potential impurities include starting materials or residual solvents from the synthesis. The mass spectrometer detector provides structural information, allowing for the tentative identification of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[10]
High-Level Experimental Protocol: GC-MS Impurity Profiling
1. Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Preparation of Solutions:
-
Sample Solution: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical challenge. The following table and diagram provide a direct comparison to aid in this decision-making process.
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability to Analyte | Excellent. Ideal for non-volatile, polar, and thermally labile compounds. | Potentially Suitable. Requires sufficient volatility and thermal stability. |
| Information Provided | Quantitative purity (Area %), retention time, and UV spectrum (with DAD). | Retention time, mass spectrum for structural elucidation and impurity ID. |
| Sensitivity | High (ng to pg range), dependent on the chromophore. | Very high (pg to fg range), especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Detection | Best for non-volatile process impurities and degradation products. | Best for volatile and semi-volatile impurities, including residual solvents. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; derivatization may be needed for non-volatile compounds. |
| Instrumentation Cost | Moderate to high. | High. |
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC and GC-MS for the analyte.
Conclusion and Recommendation
For the routine purity analysis of This compound , a validated Reversed-Phase HPLC method with UV detection is the unequivocally superior and recommended technique . It is robust, precise, and perfectly suited to the physicochemical properties of the analyte, providing accurate quantification that is essential for quality control and regulatory submission.
GC-MS , while a powerful analytical tool, should be considered a complementary method . Its primary utility in this context is for impurity profiling, especially during process development, to identify potential volatile or thermally stable impurities that might be missed by HPLC. Employing both techniques provides a comprehensive analytical characterization, ensuring the highest standards of purity, safety, and efficacy for the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Chemistry & Biodiversity. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]
-
How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
-
New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. BioProcess International. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. fda.gov [fda.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mastelf.com [mastelf.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 10. arborpharmchem.com [arborpharmchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyrazole-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of compounds synthesized from the versatile building block, "ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate." We will move beyond a simple recitation of protocols to explain the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to identifying selective and safe drug candidates.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its metabolic stability and synthetic tractability make it a cornerstone for developing targeted therapies.[2] However, this very versatility demands a rigorous evaluation of off-target effects. Unforeseen cross-reactivity can lead to toxicity or dilute the intended therapeutic effect. The well-documented visual disturbances caused by Sildenafil's cross-reactivity with PDE6, an enzyme structurally related to its primary PDE5 target, or the unexpected antibacterial properties of the COX-2 inhibitor Celecoxib, underscore the imperative of comprehensive selectivity profiling.[3][4]
This guide will delineate a practical workflow, from the synthesis of a focused compound library to multi-platform bioanalytical assessment, providing a robust strategy for de-risking novel chemical entities early in the drug discovery pipeline.
Part 1: Synthesis of a Focused Library from a Common Precursor
The starting material, this compound, is an ideal scaffold for generating chemical diversity. The C4-iodo group is highly amenable to modern palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents.[5][6] This enables the exploration of the chemical space around a hypothetical primary biological target. For the context of this guide, we will posit that our synthesized library is intended to target a member of the Janus Kinase (JAK) family, a class of enzymes for which pyrazole-based inhibitors are well-established.[7]
A diverse library can be efficiently synthesized via three cornerstone reactions: Suzuki-Miyaura coupling for aryl/heteroaryl appendages, Sonogashira coupling for alkynyl linkers, and Buchwald-Hartwig amination for nitrogen-based substituents.[5][6][7]
Part 2: Experimental Methodologies for Cross-Reactivity Profiling
Once the focused library is synthesized and purified, a systematic evaluation of on- and off-target activity is initiated. This process is hierarchical, beginning with a broad biochemical screen to identify potential liabilities, followed by a more physiologically relevant cellular assay to confirm target engagement.
In Vitro Kinase Selectivity Profiling
The initial step is to quantify the inhibitory activity of each compound against the intended primary target (e.g., JAK1) and a panel of related and unrelated kinases. This provides a quantitative measure of selectivity. Radiometric assays, which measure the transfer of ³³P from ATP to a substrate, remain the gold standard due to their direct detection method, which avoids the interference issues that can plague fluorescence- or luminescence-based assays.[8]
Target Panel Selection Rationale: A well-designed kinase panel is essential for meaningful cross-reactivity data.[9] Our panel will include:
-
Primary Target: JAK1
-
Closely Related Family Members: JAK2, JAK3, TYK2 (to assess intra-family selectivity)
-
Representative Kinases from Different Kinome Branches: SRC (Tyrosine Kinase), AKT1 (AGC family), MAPK1 (CMGC family)
-
Known Promiscuous/Liability Kinases: A selection of kinases frequently implicated in off-target effects and toxicity.[10]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot℠ Assay)
-
Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions (specific for each kinase), and radiolabeled [γ-³³P]ATP.
-
Compound Dilution: Serially dilute test compounds in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., from 10 µM to 0.1 nM).
-
Reaction Initiation: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the specific substrate. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Phosphorylation Reaction: Initiate the reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP. Incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial for determining biochemical potency, they do not confirm that a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12] Unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[13]
This assay is critical for validating the hits from the primary screen and can also be used to investigate off-target engagement in a cellular context, provided specific antibodies for the off-targets are available.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line endogenously expressing the target kinases) to near confluency. Treat the cells with the test compound at a specific concentration (e.g., 10x the in vitro IC₅₀) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash, and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein (e.g., anti-JAK1).
-
Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for chemiluminescent detection. Quantify the band intensities at each temperature.
-
Data Interpretation: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Part 3: Data Presentation and Interpretation
Objective and clear data presentation is paramount for making informed decisions. The results from the cross-reactivity studies should be summarized in tables for easy comparison.
In Vitro Kinase Profiling Data
The IC₅₀ values from the radiometric assay should be tabulated. A "Selectivity Score" can be calculated to quantify the selectivity of a compound for the primary target over other kinases. A common method is to calculate the ratio of the off-target IC₅₀ to the on-target IC₅₀.
Table 1: Hypothetical Kinase Selectivity Profile (IC₅₀ in nM)
| Compound ID | Primary Target: JAK1 | JAK2 | JAK3 | TYK2 | SRC | AKT1 | Selectivity Score (JAK2/JAK1) |
| PZ-A1 | 15 | 30 | 150 | 250 | >10,000 | >10,000 | 2.0 |
| PZ-B2 | 25 | 500 | 2,500 | >10,000 | >10,000 | >10,000 | 20.0 |
| PZ-C3 | 5 | 8 | 50 | 100 | 5,000 | >10,000 | 1.6 |
| Control | 10 | 12 | 100 | 150 | >10,000 | >10,000 | 1.2 |
From this hypothetical data, compound PZ-B2 emerges as the most promising candidate. While not the most potent against JAK1, it displays a 20-fold selectivity over the closely related JAK2, a critical feature for avoiding potential hematological side effects associated with JAK2 inhibition. PZ-A1 and PZ-C3 show poor selectivity over JAK2.
CETSA Data
The results from CETSA are best visualized by plotting the melting curves. The key metric is the thermal shift (ΔTₘ), which is the change in the melting temperature of the target protein in the presence of the compound.
Table 2: Hypothetical CETSA Results for Compound PZ-B2
| Target Protein | Vehicle Tₘ (°C) | PZ-B2 (1 µM) Tₘ (°C) | Thermal Shift (ΔTₘ in °C) | Interpretation |
| JAK1 | 52.5 | 58.0 | +5.5 | Strong cellular target engagement |
| JAK2 | 54.0 | 54.5 | +0.5 | Negligible cellular engagement at this concentration |
This CETSA data corroborates the in vitro findings. The significant thermal shift for JAK1 confirms that PZ-B2 effectively binds to its intended target within the cell. The negligible shift for JAK2 at the same concentration provides strong evidence of cellular selectivity, reinforcing its favorable profile.
Conclusion
The path from a promising chemical scaffold to a viable drug candidate is paved with rigorous, multi-dimensional analysis. By integrating strategic library synthesis with a hierarchical testing funnel—from broad biochemical profiling to focused cellular target engagement—researchers can build a comprehensive understanding of a compound's selectivity profile. This self-validating system, which explains the "why" behind each experimental choice, allows for the early identification of molecules with the highest potential for therapeutic success and the lowest risk of off-target liabilities.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available at: [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 544-556. Available at: [Link]
-
Bhat, J. I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2028. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available at: [Link]
-
Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. Available at: [Link]
-
Gresser, E. J., & Brannigan, R. E. (2019). The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction. Translational Andrology and Urology, 8(Suppl 2), S193–S200. Available at: [Link]
-
Talley, J. J., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(7), 2998-3002. Available at: [Link]
-
Jantus-Lewintre, E., et al. (2010). A phase II, double-blind, randomized, placebo-controlled trial of celecoxib as a chemopreventive agent in patients with stage I non-small cell lung cancer. Journal of Clinical Oncology, 28(29), 4575-4580. Available at: [Link]
-
Alqahtani, S., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(21), 5123. Available at: [Link]
-
Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. Available at: [Link]
-
Chovatiya, R. J., & Vaddadi, K. R. (2022). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
CETSA. (n.d.). CETSA. Retrieved January 19, 2026, from [Link]
-
Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. National Center for Biotechnology Information (US). Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4429. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 19, 2026, from [Link]
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 19, 2026, from [Link]
-
The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 10. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
Benchmarking Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Comparative Guide to Kinase Inhibitor Scaffolds
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. Therefore, rigorous benchmarking of novel compounds against established kinase inhibitor scaffolds is a cornerstone of preclinical drug development.[1]
This guide provides an in-depth comparative framework for evaluating the potential of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate as a novel kinase inhibitor scaffold. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including several kinase inhibitors, suggesting its potential as a privileged scaffold in this domain.[2][3][4][5][6] This document will outline the scientific rationale and detailed experimental protocols for a head-to-head comparison of this compound with well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted tyrosine kinase inhibitors Dasatinib and Sunitinib .
The Candidate and the Benchmarks: A Structural and Functional Overview
The Investigational Scaffold: this compound
This compound is a substituted pyrazole derivative. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with protein targets. The presence of an iodo group at the 4-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[2][7] The ethyl acetate moiety at the 1-position can influence solubility and cell permeability. While its specific kinase inhibitory activity is not extensively documented in publicly available literature, its structural alerts warrant a thorough investigation.
The Benchmark Scaffolds:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective protein kinase inhibitor.[8][9][10][11] It binds to the ATP-binding site of a vast number of kinases with high affinity, making it an excellent positive control in kinase assays and a tool for inducing apoptosis in cell-based studies.[8][9][10] Its broad activity profile, however, renders it unsuitable as a therapeutic agent due to toxicity.
-
Dasatinib (Sprycel®): A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[12][13][14] Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[14][15][16] Its promiscuous nature, binding to a range of other kinases, is also well-documented.[15]
-
Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[17][18][19] It primarily targets VEGFRs and PDGFRs, key regulators of angiogenesis.[19][20]
Experimental Design: A Multi-pronged Approach to Benchmarking
A comprehensive evaluation of a novel kinase inhibitor requires a tiered approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. The following experimental workflow is designed to rigorously assess the potency, selectivity, and cellular activity of this compound in comparison to our benchmark inhibitors.
Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.
Part 1: Biochemical Evaluation of Kinase Inhibitory Activity
The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases.
Experiment 1.1: Broad Kinase Panel Screening
Rationale: A broad kinase panel screen provides an initial landscape of the compound's selectivity.[21][22][23] This is crucial for identifying primary targets and potential off-targets early in the evaluation process. Commercial services offer screening against hundreds of kinases.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, Dasatinib, and Sunitinib in 100% DMSO.
-
Assay Concentration: The initial screen will be performed at a single high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins Discovery, Promega) that offers a broad panel of over 300 human kinases.[21][22][24]
-
Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence/luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[25]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A common threshold for a "hit" is >50% inhibition at the screening concentration.
Experiment 1.2: IC50 Determination for Key Kinases
Rationale: For kinases identified as "hits" in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Protocol:
-
Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. The concentration range should bracket the expected IC50 value.
-
Kinase Reaction: Set up the kinase reaction in a microplate with the purified kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Incubation: Add the diluted compounds to the reaction mixture and incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Quantify the kinase activity using an appropriate method (e.g., radiometric or luminescence-based).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Hypothetical Data Summary:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 85 |
| Kinase Y | 750 | |
| Kinase Z | >10,000 | |
| Staurosporine | Kinase X | 5 |
| Kinase Y | 12 | |
| Kinase Z | 20 | |
| Dasatinib | Kinase X | 15 |
| Kinase Y | 250 | |
| Kinase Z | 1,500 | |
| Sunitinib | Kinase X | 30 |
| Kinase Y | 150 | |
| Kinase Z | 800 |
This data is for illustrative purposes only.
Part 2: Cell-Based Evaluation of Compound Activity
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are essential to assess a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.
Experiment 2.1: Cell Proliferation/Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[26][27][28] It is a robust and widely used method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[26][27][29]
Protocol:
-
Cell Seeding: Plate cancer cell lines known to be dependent on the target kinases (identified in Part 1) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO-only control.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[26] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Hypothetical Data Summary:
| Compound | Cell Line (Target Kinase) | GI50 (µM) |
| This compound | Cancer Cell Line A (Kinase X) | 1.2 |
| Staurosporine | Cancer Cell Line A (Kinase X) | 0.05 |
| Dasatinib | Cancer Cell Line A (Kinase X) | 0.2 |
| Sunitinib | Cancer Cell Line A (Kinase X) | 0.5 |
This data is for illustrative purposes only.
Caption: Workflow for the MTT cell viability assay.
Part 3: Target Engagement and Pathway Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, it is essential to measure the phosphorylation status of its downstream substrates.
Experiment 3.1: Western Blot Analysis
Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, we can assess whether the test compound inhibits the phosphorylation of a known downstream substrate of the target kinase, thus confirming target engagement.
Protocol:
-
Cell Lysis: Treat cells with the test compounds at concentrations around their GI50 values for a short period (e.g., 1-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase's substrate. Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total amount of the substrate protein to ensure equal loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the phosphorylated substrate signal in compound-treated cells compared to the DMSO control indicates on-target activity.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive benchmarking of this compound against established kinase inhibitors like Staurosporine, Dasatinib, and Sunitinib provides a robust framework for decision-making in a drug discovery pipeline. By systematically evaluating its biochemical potency, cellular activity, and selectivity profile, researchers can gain critical insights into its therapeutic potential.
A promising result would be a compound that demonstrates potent inhibition of a specific kinase or a desired set of kinases (IC50 in the low nanomolar range), translates this potency into cellular activity (GI50 in the sub-micromolar range), and exhibits a favorable selectivity profile with minimal off-target effects on unrelated kinases. The presence of the iodine atom also presents a strategic advantage for subsequent lead optimization through medicinal chemistry efforts. This structured, data-driven approach ensures that only the most promising candidates, with a clear rationale for their mechanism of action, are advanced toward further preclinical and clinical development.
References
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
-
Akhtar, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 245. Available at: [Link]
-
Drugs.com. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Wikipedia. (2024). Sunitinib. Retrieved from [Link]
-
mediaTUM. (n.d.). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Compound ethyl 4-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]benzoate. Retrieved from [Link]
-
Faivre, S., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management, 3(2), 279–289. Available at: [Link]
-
Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1026-1036. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Summary for CID 3062316. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Lochner, A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 27(5), 623-30. Available at: [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. Available at: [Link]
-
Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4903. Available at: [Link]
-
PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
Cancer Care Ontario. (n.d.). SUNItinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
Bentham Science. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl acetate. PubChem Compound Summary for CID 174691604. Retrieved from [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
VJHemOnc. (2022). The current standard of care in CML and insights into the use of first- and second-generation TKIs. Retrieved from [Link]
-
Clinical Cancer Research. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 12. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Sunitinib - Wikipedia [en.wikipedia.org]
- 19. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancercareontario.ca [cancercareontario.ca]
- 21. reactionbiology.com [reactionbiology.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 24. promega.com [promega.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. atcc.org [atcc.org]
- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 29. protocols.io [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to provide clarity and expert guidance, ensuring your disposal practices are both safe and scientifically sound.
Chemical Profile and Hazard Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This foundational knowledge informs every subsequent step of the waste management process.
This compound (CAS No: 1158314-64-7) is a substituted pyrazole derivative.[1] The critical feature influencing its disposal is the presence of an iodine atom covalently bonded to the pyrazole ring, classifying it as a halogenated organic compound .[2][3]
Safety data from suppliers indicates that this compound is harmful if swallowed and is a general irritant.[1][4] While specific toxicity data is limited, related pyrazole derivatives have been shown to cause skin and eye irritation, and may pose risks of organ damage or reproductive harm with prolonged exposure.[5][6] Therefore, treating this compound as a hazardous substance is the only prudent course of action.
| Parameter | Information | Source(s) |
| IUPAC Name | ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | [1] |
| CAS Number | 1158314-64-7 | [1] |
| Molecular Formula | C₉H₁₃IN₂O₂ | [1] |
| Primary Hazard Class | Halogenated Organic Compound | [2][3] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
The Cornerstone of Chemical Disposal: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is segregation. Due to its halogenated nature, this compound must never be mixed with non-halogenated organic waste.
The Causality Behind Segregation: The disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different and are dictated by environmental regulations like the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Non-Halogenated Solvents: These are often processed via fuel blending, where their high BTU value is recovered as energy in industrial furnaces like cement kilns.[9]
-
Halogenated Solvents: This waste stream must undergo high-temperature incineration. This is a more complex and costly process required to break the carbon-halogen bonds and scrub the resulting acid gases (like hydrogen iodide) to prevent the formation and release of highly toxic dioxins and other persistent organic pollutants.[9]
Commingling a halogenated compound into a non-halogenated waste stream, even in small amounts, contaminates the entire container. This forces the entire volume to be treated via the more expensive incineration route, significantly increasing disposal costs and regulatory burden.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. uakron.edu [uakron.edu]
- 4. 3078341-00-8 Cas No. | Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-3-methylbutanoate | Matrix Scientific [matrixscientific.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Comprehensive Safety and Handling Guide: Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1158314-64-7). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: A Proactive Approach
While specific toxicological data for this compound is limited, a thorough hazard assessment can be constructed by analyzing its structural components and data from analogous compounds. This proactive approach is fundamental to ensuring laboratory safety.
Known Hazard Profile: The supplier data for this compound indicates the following[1]:
-
GHS Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed
However, relying solely on this information would be insufficient. The molecule contains three key moieties that warrant a higher degree of caution: a pyrazole ring, an iodo- group (making it a halogenated organic), and an ethyl acetate group.
Hazard Profile by Structural Analogy: To build a more complete safety picture, we must consider the hazards associated with structurally related compounds. This analysis informs our recommendation for a more stringent set of precautions.
| Parameter | This compound | Reference Compound: 1H-Pyrazole [2][3] | Reference Compound: Ethyl iodoacetate [4] |
| CAS Number | 1158314-64-7 | 288-13-1 | 623-48-3 |
| Primary Hazards | Harmful if swallowed[1]. | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage, Causes skin irritation, May cause damage to organs through prolonged exposure[3]. | Fatal if swallowed, Causes severe skin burns and eye damage, Lachrymatory agent (causes tearing)[4]. |
| Inference | The pyrazole core suggests potential for skin/eye irritation and possible systemic toxicity with repeated exposure. | The ethyl iodoacetate structure suggests the compound may be a potent irritant and lachrymator, with high acute toxicity. |
Conclusion of Hazard Assessment: Given the combined risks inferred from its structural analogues, this compound must be handled as a substance that is harmful if swallowed, a potential skin and severe eye irritant, a possible lachrymator, and potentially toxic upon dermal contact or with prolonged exposure.
Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection involve engineering and administrative controls.
-
Elimination/Substitution: If possible, consider if a less hazardous reagent can be used.
-
Engineering Controls: A certified chemical fume hood is mandatory for all manipulations of this compound, including weighing, transfers, and use in reactions. This is the most critical step in preventing inhalation exposure.[5][6]
-
Administrative Controls: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide. Keep quantities stored and in use to a minimum.
-
Personal Protective Equipment (PPE): A multi-layered approach is required.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all work involving this compound. This protocol is designed to prevent exposure through all potential routes: inhalation, dermal contact, eye contact, and ingestion.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes. A face shield is worn over the goggles to protect the entire face from splashes, which is critical given the lachrymatory potential inferred from ethyl iodoacetate[4]. |
| Hand | Double Nitrile Gloves | Double gloving minimizes the risk of exposure during glove removal. The outer glove takes the primary contamination; the inner glove remains clean to handle equipment and doff PPE. Change the outer glove immediately after any suspected contact. |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is not sufficient. A coated or chemical-resistant lab coat (e.g., polyethylene-coated) should be worn to prevent skin contact from spills. Ensure cuffs are tucked into the inner glove. |
| Respiratory | None (if in fume hood) | All work must be performed in a functioning fume hood, which serves as the primary respiratory protection[6]. A respirator (e.g., N95 or a chemical cartridge respirator) may be required for large spills or emergency situations outside of the hood. |
| Footwear | Closed-toe Shoes | Leather or other chemical-resistant, non-porous shoes are required to protect feet from spills[5][6]. |
Operational and Disposal Plans
A safe experiment is planned from acquisition to disposal. Follow these procedural steps meticulously.
Step 1: Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Perform all operations within a certified chemical fume hood.
-
To prevent static discharge, use an anti-static weigh boat or ground the balance.
-
Carefully weigh the solid compound. Avoid creating dust. If transferring from a larger container, use a spatula and handle it gently.
-
Close the primary container immediately after dispensing.
-
Clean the spatula and weighing area with a solvent-wetted wipe (e.g., ethanol), and dispose of the wipe in the designated halogenated waste container.
Step 2: Solution Preparation and Reaction
-
Add the weighed solid to the reaction vessel inside the fume hood.
-
Slowly add the solvent, directing the flow down the side of the vessel to avoid splashing.
-
If heating is required, use a heating mantle and condenser; avoid open flames[6].
-
Ensure all joints in the glassware are properly sealed.
Step 3: Spill Management
-
Small Spill (inside fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the absorbent material into a designated, sealed container.
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials (absorbent, wipes, gloves) into the halogenated organic waste container[7][8].
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and management.
-
If safe to do so, control vapors by closing doors.
-
Follow your institution's emergency response procedures. Do not attempt to clean a large spill without proper training and respiratory protection.
-
Step 4: Disposal Plan - A Critical Step
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of separately from non-halogenated waste[5][6][7][9]. Improper disposal is a significant compliance and safety violation.
-
Waste Segregation: Maintain a dedicated "Halogenated Organic Waste" container in the laboratory, typically within a fume hood or a designated Satellite Accumulation Area[7][8][9].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of all chemical constituents and their approximate percentages[7][9].
-
Container Management: Keep the waste container closed at all times except when adding waste[7][8]. Ensure it is in good condition and compatible with the waste.
-
Types of Waste: This includes:
-
Unused or excess solid compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware that contained the compound.
-
Contaminated materials such as gloves, absorbent pads, and weigh boats.
-
-
NEVER pour any amount of this compound or its solutions down the drain[5][6].
Visual Workflow: PPE Selection and Handling
The following diagram outlines the decision-making process for safely handling the target compound.
Caption: Decision workflow for safe handling, from initial setup to final disposal.
References
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS. Temple University Campus Operations. [Link]
-
Ethyl iodoacetate. PubChem, National Institutes of Health. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Ethyl iodoacetate | C4H7IO2 | CID 12183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
